N-Boc-2-methylamino-ethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRIQZPTHKMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590454 | |
| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202207-79-2 | |
| Record name | Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202207-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202207-79-2 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-2-methylamino-ethylamine hydrochloride basic properties
An In-Depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride
Introduction
This compound, with the CAS Number 202207-79-2, is a synthetic intermediate widely utilized in medicinal chemistry and organic synthesis.[1][2] Structurally, it is a diamine derivative where the primary amine is protected by a tert-butoxycarbonyl (Boc) group, and the secondary amine is protonated as a hydrochloride salt. This selective protection strategy makes it a valuable building block, allowing for regioselective reactions at the secondary amine. It plays a crucial role in the synthesis of complex bioactive molecules and pharmaceuticals, particularly in the development of peptide-based therapeutics, by enabling the controlled introduction of a methylamino-ethylamine moiety.[3][4] Its stability and solubility are enhanced by the Boc protecting group and the hydrochloride salt form, respectively, making it a versatile reagent in drug formulation and delivery systems.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 202207-79-2 | [1][2] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 210.70 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 186-189 °C | [3] |
| Solubility | Soluble in methanol, dimethylformamide, and ethyl acetate | [3] |
| InChI Key | YHLRIQZPTHKMQS-UHFFFAOYSA-N | |
| SMILES | Cl.CNCCNC(=O)OC(C)(C)C |
Synthesis and Reactivity
The primary utility of this compound lies in its bifunctional nature. The Boc-protected primary amine is stable under a variety of reaction conditions, allowing the secondary amine to act as a nucleophile. This enables its conjugation to electrophilic partners. Subsequently, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.
Logical Workflow for Synthesis
The synthesis is typically a two-step process starting from N-methylethylenediamine. The primary amine is selectively protected using a Boc-anhydride, followed by salt formation with hydrochloric acid to improve handling and stability.
Caption: General workflow for the synthesis of N-Boc-2-methylamino-ethylamine HCl.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the laboratory-scale synthesis.
Materials:
-
N-methylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
Procedure:
-
Boc Protection:
-
Dissolve N-methylethylenediamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in THF dropwise to the cooled diamine solution over 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-2-methylamino-ethylamine as a crude oil. The product can be purified by column chromatography if necessary.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified N-Boc-2-methylamino-ethylamine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents, e.g., 2M in diethyl ether) dropwise with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring at 0 °C for 30-60 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[3]
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals.[] Its unique structure allows for its incorporation into larger molecules where the secondary amine can serve as a linker or part of a pharmacophore, while the protected primary amine is reserved for later-stage modifications.
Use as a Synthetic Building Block
The logical pathway for its use involves coupling the secondary amine with an electrophile, followed by the strategic deprotection of the Boc group.
Caption: Reaction pathway for the use of N-Boc-2-methylamino-ethylamine HCl.
This strategy is valuable for:
-
Peptidomimetics: Introducing a modified backbone structure in peptide-based drug candidates.[4]
-
Linker Chemistry: Connecting different molecular fragments, such as in antibody-drug conjugates or PROTACs.
-
Focused Library Synthesis: Creating a series of analogues for structure-activity relationship (SAR) studies by reacting the secondary amine with various electrophiles and/or functionalizing the primary amine after deprotection.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1]
-
GHS Classification: Hazard class 6.1, Pictogram GHS06 (Skull and Crossbones).[1]
-
Signal Word: Danger.[1]
-
Hazard Statements: H301: Toxic if swallowed.[1]
-
Precautionary Measures: Handling should be performed by technically qualified personnel using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]
References
An In-Depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride is a valuable bifunctional building block in modern organic and medicinal chemistry. Its structure, featuring a Boc-protected primary amine and a secondary amine hydrochloride salt, allows for selective chemical modifications at two distinct nitrogen centers. This strategic arrangement makes it a versatile reagent in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a controlled approach to revealing the primary amine for subsequent reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid that is soluble in water and some organic solvents. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 202207-79-2 | [1][2] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 210.70 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 129-130 °C | [3] |
| Solubility | Soluble in water | |
| Storage Conditions | Room temperature, under inert gas | [3] |
Synthesis and Reactions
The synthesis of this compound typically involves the selective protection of one of the amino groups of N-methylethylenediamine. A general synthetic approach is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Boc Protection of N-Methylethylenediamine
A common method for the synthesis of the free base, N-Boc-N'-methylethylenediamine, involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
Materials:
-
N-Methylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, dioxane, or a biphasic system)
-
Hydrochloric acid solution (e.g., in diethyl ether or dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Dissolve N-methylethylenediamine in the chosen solvent and cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled amine solution while stirring. The molar ratio of the reactants should be carefully controlled to favor mono-protection.
-
Add the base to the reaction mixture to neutralize the in-situ generated acid.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure N-Boc-N'-methylethylenediamine.
-
To form the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or another appropriate solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Applications in Drug Discovery and Development
This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of two distinct amine functionalities, one protected and one as a salt, allows for sequential and controlled introduction into a target scaffold.
Role as a Linker in Bioactive Molecules
The ethylenediamine moiety is a common structural motif in many pharmacologically active compounds. It can act as a flexible linker to connect different pharmacophores or to introduce basic nitrogen atoms that can be crucial for receptor binding or for improving the pharmacokinetic properties of a drug candidate.
Use in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dysregulation of protein kinase signaling is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases often feature a heterocyclic core that mimics the adenine ring of ATP, and a side chain that occupies the hydrophobic pocket. This compound can be utilized in the synthesis of such side chains, where the secondary amine can be coupled to the heterocyclic core, and the primary amine, after deprotection, can be further functionalized to enhance potency and selectivity.
Involvement in GABAergic Signaling
While this compound itself is not a direct modulator of neurotransmitter signaling, its core structure, ethylenediamine, has been shown to interact with the GABAergic system. Ethylenediamine can act as a GABA-releasing agent and can directly activate GABA receptors.[1] This suggests that molecules synthesized using this building block may have the potential to modulate GABAergic neurotransmission, a key pathway in the central nervous system involved in regulating neuronal excitability.
The diagram below illustrates a simplified representation of the GABAergic signaling pathway, which can be a target for drugs developed using ethylenediamine-containing scaffolds.
Caption: Simplified overview of the GABAergic signaling pathway.
Experimental Protocol: Deprotection of the Boc Group
The removal of the Boc protecting group is a crucial step to unmask the primary amine for further functionalization. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
A strong acid (e.g., trifluoroacetic acid (TFA), or hydrochloric acid in an organic solvent like dioxane or ethyl acetate)
-
A suitable solvent (e.g., dichloromethane (DCM))
-
A neutralizing base (e.g., saturated sodium bicarbonate solution)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a suitable solvent such as dichloromethane.
-
Add the acidic solution (e.g., a solution of HCl in dioxane or neat TFA) to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the deprotection can be monitored by TLC.
-
Once the reaction is complete, the solvent and excess acid can be removed under reduced pressure.
-
If TFA is used, the residue is often dissolved in an organic solvent and washed with a mild base, such as saturated sodium bicarbonate solution, to neutralize the acid and obtain the free diamine. The organic layer is then dried and concentrated. If an HCl solution is used, the product is often isolated as the dihydrochloride salt.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis, particularly for the construction of complex molecules with pharmaceutical applications. Its differential protection allows for selective and sequential reactions, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
- 1. Effects of ethylenediamine--a putative GABA-releasing agent--on rat hippocampal slices and neocortical activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationships between ethylenediamine and GABA transport systems in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
N-Boc-2-methylamino-ethylamine hydrochloride CAS number
An In-depth Technical Guide on N-Boc-2-methylamino-ethylamine hydrochloride
CAS Number: 202207-79-2
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its role in medicinal chemistry.
Physicochemical and Safety Data
N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride is a bifunctional organic compound widely utilized as an intermediate in the synthesis of complex molecules.[1][2] The presence of a Boc-protecting group on the primary amine and a secondary amine allows for selective functionalization, making it a valuable tool in multi-step synthetic pathways.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 202207-79-2 | [3][4][5] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [3][4][6] |
| Molecular Weight | 210.70 g/mol | [3][4][6] |
| IUPAC Name | tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride | [7] |
| Synonyms | N-BOC-2-methylamino-ethylamine HCl, 1-(Boc-amino)-2-(methylamino)ethane hydrochloride | [3][7] |
| Appearance | White crystalline solid | [1][4] |
| Purity | ≥ 95% | [5] |
| Melting Point | ~186-189 °C | [1] |
| Solubility | Soluble in organic solvents like methanol and dimethylformamide. | [1] |
| Storage | Store long-term in a cool, dry place. |[5] |
Table 2: Safety and Hazard Information
| Identifier | Information | Reference |
|---|---|---|
| GHS Pictogram | GHS06 (Skull and crossbones) | [4] |
| Signal Word | Danger | [4][5] |
| Hazard Statement | H301: Toxic if swallowed | [4][5] |
| Precautionary Statements | P264, P270, P301+P310+P330, P405, P501 | [5] |
| Hazard Class | 6.1 (Acute Toxicity, Oral, Category 3) | [4][5] |
| UN Number | 2811 |[5] |
**2. Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. While a complete, officially curated spectrum is not publicly available, typical spectral characteristics can be predicted based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
|---|---|
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the methyl group on the secondary amine (singlet, ~2.4 ppm, 3H), and two methylene groups (-CH₂-CH₂-) appearing as multiplets between 2.7 and 3.4 ppm. The N-H protons would also be present.[8][9] |
| ¹³C NMR | Resonances for the quaternary carbon and methyls of the Boc group, the carbonyl carbon, and the two methylene carbons, and the N-methyl carbon.[10] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₈N₂O₂, MW: 174.24) upon loss of HCl. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and carbamate), C=O stretching (carbamate), and C-N stretching.[10] |
Experimental Protocols
Synthesis of this compound
The preparation of the title compound involves the protection of one amino group in N-methylethylenediamine, followed by conversion to its hydrochloride salt.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in the same solvent to the cooled solution. The slow addition is critical to favor mono-protection and minimize the formation of the di-Boc protected by-product.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an appropriate solvent like ethyl acetate and wash sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude N-Boc-2-methylamino-ethylamine as an oil or solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise with stirring until the solution becomes acidic and a precipitate forms.
-
Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[11]
Caption: Workflow for the synthesis of N-Boc-2-methylamino-ethylamine HCl.
Application in Peptide Coupling
This compound is an excellent building block for introducing a short, flexible linker in peptide or small molecule synthesis. The free secondary amine can be acylated while the primary amine remains protected.
Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve an N-protected amino acid (e.g., Cbz-glycine) (1.0 eq.) in a polar aprotic solvent like DMF or DCM.
-
Activator Addition: Add a peptide coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add this compound (1.2 eq.) to the activated mixture. The base (DIPEA) will also neutralize the hydrochloride salt to liberate the free amine in situ.
-
Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the formation of the desired amide product.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over Na₂SO₄, concentrate, and purify the crude product using silica gel column chromatography to obtain the coupled product.
Caption: General workflow for using the title compound in peptide coupling.
Role in Drug Development and Medicinal Chemistry
Pharmaceutical intermediates are fundamental to drug discovery, enabling the efficient synthesis and optimization of lead compounds.[][] this compound serves as a versatile scaffold and linker in this process.
-
Scaffold Modification: The compound allows for the introduction of a -(CH₂)₂-NH(Me) moiety, which can be used to modify a core structure to improve its pharmacokinetic properties (ADME) or binding affinity to a biological target.
-
Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), short, flexible linkers are essential. This molecule provides a synthetically accessible fragment for building such linkers.
-
Combinatorial Chemistry: Its bifunctional nature is ideal for combinatorial libraries. The secondary amine can be reacted with a set of building blocks, followed by deprotection of the Boc group and reaction with a second set of diverse inputs, rapidly generating a library of related compounds for screening.[2]
Caption: Logical relationships in drug development.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-BOC-2-甲氨基乙胺盐酸盐 | 202207-79-2 [m.chemicalbook.com]
- 4. N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 202207-79-2 this compound AKSci 0370AB [aksci.com]
- 6. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL | 202207-79-2 [chemicalbook.com]
- 7. pschemicals.com [pschemicals.com]
- 8. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL(202207-79-2) 1H NMR spectrum [chemicalbook.com]
- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride
This technical guide provides a comprehensive overview of N-Boc-2-methylamino-ethylamine hydrochloride, a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
This compound, with the CAS number 202207-79-2, is a white crystalline solid.[1] It is an important building block in organic synthesis, primarily used as a protected form of N-methylethylenediamine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional groups within a molecule.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 210.70 g/mol [2] |
| Molecular Formula | C8H19ClN2O2[2][3] |
| CAS Number | 202207-79-2[1][2] |
| Melting Point | 129-130 °C[1] or 186-189 °C |
| Appearance | White crystalline solid[1] |
| Solubility | Soluble in some organic solvents like methanol, dimethylformamide, and ethyl acetate. |
| IUPAC Name | tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride[3] |
Experimental Protocols
A common method for the preparation of this compound involves a two-step process:
-
Boc Protection: 2-methylaminoethylamine is reacted with a tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate ((Boc)2O), to yield N-Boc-2-methylamino-ethylamine.[4] This reaction is typically carried out in a suitable solvent and may involve the use of a base to facilitate the reaction.
-
Salt Formation: The resulting N-Boc-2-methylamino-ethylamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.[4] This step is often performed to improve the stability and handling of the compound.
This compound serves as a precursor to N-Boc-N-methylamine, which is utilized in the synthesis of secondary N-methylamines through reductive amination of aldehydes. A general protocol for this application is as follows:
-
An aldehyde is reacted with N-Boc-N-methylamine in the presence of a reducing agent, such as chlorodimethylsilane (Me2SiHCl).[5][6][7]
-
This reaction leads to the formation of a Boc-protected secondary N-methylamine.
-
An in situ Boc-deprotection can be facilitated by the HCl generated during the reductive amination process.[5]
-
The final secondary N-methylamine product is often isolated as its HCl salt, which can be purified by filtration due to its poor solubility in common organic solvents.[5]
Visualizations
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
N-Boc protected amines are crucial intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[] The Boc group provides a robust and easily removable protecting group for amines, which is essential in multi-step syntheses to prevent unwanted side reactions. The use of such intermediates allows for the efficient and selective construction of target molecules, ultimately impacting the speed and cost of drug discovery and development.[] For instance, derivatives of N-Boc-N-methylaminomethyl benzaldehyde are versatile starting materials in pharmaceutical synthesis.[7][9] The strategic use of such building blocks is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel drug candidates with improved efficacy and safety profiles.[]
References
- 1. N-BOC-2-甲氨基乙胺盐酸盐 CAS#: 202207-79-2 [m.chemicalbook.com]
- 2. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL | 202207-79-2 [chemicalbook.com]
- 3. Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | C8H19ClN2O2 | CID 17750353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-2-methylamino-ethylaminexHCl [chembk.com]
- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis | Semantic Scholar [semanticscholar.org]
N-Boc-2-methylamino-ethylamine hydrochloride structure
An In-depth Technical Guide to N-Boc-2-methylamino-ethylamine hydrochloride
Introduction
This compound is a valuable bifunctional organic compound widely utilized as a synthetic intermediate and building block in medicinal chemistry and pharmaceutical research.[1] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary methylamine present as a hydrochloride salt. This configuration makes it an ideal reagent for introducing a protected methylamino-ethylamine moiety into more complex molecular architectures, facilitating the synthesis of novel therapeutic agents and other bioactive molecules.[] The Boc protecting group offers stability and allows for selective deprotection under specific conditions, a critical feature in multi-step organic synthesis.[1]
Chemical Properties and Structure
The fundamental properties of this compound are summarized below. These identifiers and physicochemical characteristics are essential for researchers in handling, characterizing, and utilizing the compound in synthetic applications.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 202207-79-2[3][4] |
| Molecular Formula | C₈H₁₉ClN₂O₂[3][4] |
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride[1] |
| InChI | 1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H |
| SMILES String | Cl.CNCCNC(=O)OC(C)(C)C |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid[1] |
| Melting Point | 129-130 °C[1][3] |
| Boiling Point | 296.4 °C at 760 mmHg[1][3] |
| Solubility | Soluble in organic solvents such as methanol and dimethylformamide[1] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon)[1][3] |
| Purity Spec | ≥ 95%[5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the protection of one amine group followed by salt formation.
General Synthesis Pathway
The common method for preparing the title compound involves reacting 2-methylaminoethylamine with a Boc-protection agent, such as di-tert-butyl dicarbonate (Boc)₂O, to selectively protect the primary amine.[1] The resulting N-Boc-2-methylamino-ethylamine is then treated with hydrochloric acid to form the stable hydrochloride salt.[1]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Boc Protection:
-
Dissolve 2-methylaminoethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude oil (N-Boc-2-methylamino-ethylamine) using silica gel column chromatography.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified intermediate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any residual impurities.
-
Dry the final product under vacuum to yield a white crystalline solid.[1]
-
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.
Table 3: Spectroscopic Data Summary
| Analysis Technique | Purpose |
|---|---|
| ¹H NMR | Confirms the proton environment and structural integrity. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| FT-IR | Identifies key functional groups (e.g., N-H, C=O). |
| Mass Spec (MS) | Determines the molecular weight and fragmentation pattern.[6] |
| HPLC | Assesses the purity of the final compound.[7] |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra to identify characteristic peaks corresponding to the t-butyl group, the ethyl backbone, and the N-methyl group.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using a suitable method, such as creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the N-H stretch (carbamate and ammonium), C=O stretch (carbamate), and C-N bonds.
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Analysis: Observe the mass-to-charge ratio (m/z) for the molecular ion corresponding to the free base [M+H]⁺ to confirm the molecular weight.[8]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water mixture). Create a series of calibration standards by dilution.
-
Chromatographic Conditions:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a UV detector set to a wavelength where the Boc-protected amine absorbs (typically ~210 nm).
-
-
Analysis: Inject the sample and standards. Determine the purity by calculating the peak area percentage of the main component.
Caption: Workflow for the analytical characterization of N-Boc-2-methylamino-ethylamine HCl.
Applications in Drug Development
This compound is a key intermediate in the synthesis of pharmaceuticals.[9][] Its utility stems from its bifunctional nature, allowing it to act as a linker or to introduce a specific side chain into a lead compound. The Boc group provides a robust protecting strategy that is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl) when needed.[10] This allows for precise, stepwise modifications of complex molecules, which is fundamental in modern drug discovery.[]
Caption: Logical diagram showing the role of the compound as a synthetic intermediate.
Safety and Handling
This compound is classified as acutely toxic if swallowed and should be handled with appropriate safety precautions.
-
Hazard Classification: Acute Toxicity, Oral (Category 3).
-
GHS Pictogram: GHS06 (Skull and Crossbones).
-
Signal Word: Danger.
-
Hazard Statement: H301 - Toxic if swallowed.[5]
-
Precautionary Statements: P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1][3]
Conclusion
This compound is a versatile and indispensable reagent for researchers and scientists in the field of organic synthesis and drug development. Its well-defined structure, coupled with the strategic placement of a Boc-protecting group, provides a reliable method for incorporating a methylamino-ethylamine linker into complex molecules. The straightforward synthesis, clear analytical characterization, and critical role as a building block underscore its importance in the creation of novel pharmaceutical compounds. Proper understanding of its properties, handling procedures, and synthetic applications is crucial for its effective and safe utilization in the laboratory.
References
- 1. chembk.com [chembk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 202207-79-2 this compound AKSci 0370AB [aksci.com]
- 6. N-BOC-2-METHYLAMINO-ETHYLAMINE HCL(202207-79-2) 1H NMR [m.chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: N-Boc-2-methylamino-ethylamine hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for N-Boc-2-methylamino-ethylamine hydrochloride (CAS No: 202207-79-2). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized experimental protocol for determining the solubility of this compound.
Introduction
This compound is a chemical intermediate commonly utilized in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in multi-step synthetic pathways. Understanding its solubility is crucial for reaction setup, purification, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 202207-79-2 |
| Molecular Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Approximately 186-189 °C |
Solubility Data
Currently, there is a lack of specific, quantitative solubility data for this compound in the scientific literature. However, qualitative descriptions of its solubility in various organic solvents have been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This protocol is based on standard laboratory methods for solubility assessment of amine hydrochlorides.
Objective: To determine the quantitative solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a slurry where undissolved solid is clearly visible.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. A typical duration is 24-48 hours, but this should be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL or g/100 mL.
-
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Synthesis of this compound
While this guide focuses on solubility, understanding the synthesis of the compound is also relevant for researchers. The preparation of this compound is a two-step process.[1]
-
Boc Protection: 2-Methylaminoethylamine is reacted with a tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate (Boc)₂O, to protect the primary amine, yielding N-Boc-2-methylaminoethylamine.
-
Salt Formation: The resulting N-Boc-2-methylaminoethylamine is then treated with hydrochloric acid to form the hydrochloride salt.[1]
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Conclusion
References
N-Boc-2-methylamino-ethylamine Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N-Boc-2-methylamino-ethylamine hydrochloride (CAS No: 202207-79-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory setting. All personnel handling this chemical must be thoroughly familiar with this information and the contents of the relevant Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Danger |
Source: Sigma-Aldrich
Hazard Statements:
-
H301: Toxic if swallowed.
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| Appearance | Solid |
| Melting Point | 129-130°C |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing risk.
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Protects skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Prevents inhalation of dust. |
General Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols: A Generalized Workflow
While specific experimental protocols are highly dependent on the nature of the research, the following generalized workflow incorporates essential safety measures for handling this compound in a synthetic chemistry context.
Caption: A logical workflow for handling chemicals in a laboratory setting.
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed in Table 3.
-
Ensure all necessary equipment is clean, dry, and set up within a certified chemical fume hood.
-
-
Handling and Reaction:
-
Carefully weigh the required amount of the solid compound, minimizing the generation of dust.
-
Add the compound to the reaction vessel. If dissolving, add the solvent slowly.
-
Conduct the chemical reaction, ensuring continuous monitoring of temperature and other parameters.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using appropriate and validated procedures.
-
Perform any necessary extractions or washes.
-
Purify the product using techniques such as chromatography or recrystallization. Handle all fractions and residues as potentially hazardous.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Dispose of all chemical waste, including unused reagents, reaction mixtures, and contaminated materials, in properly labeled hazardous waste containers according to institutional and local regulations.
-
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Logical Relationship of Hazard Identification and Risk Mitigation
The following diagram illustrates the logical flow from hazard identification based on GHS classification to the implementation of control measures to mitigate risks.
Caption: A diagram showing the relationship between hazard identification and risk mitigation.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough understanding of the specific procedures and safety protocols established within your organization. Always consult the most recent version of the Safety Data Sheet before use.
Commercial Availability and Synthetic Guide for N-Boc-2-methylamino-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-2-methylamino-ethylamine hydrochloride (CAS No. 202207-79-2), a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and modified peptides. This document details its commercial availability, chemical properties, and provides a comprehensive guide to its synthesis and purification.
Introduction
This compound is a mono-protected diamine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group, leaving the secondary methylamino group available for further chemical modification. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient reagent for a variety of synthetic applications. Its structure allows for selective derivatization, a crucial feature in multi-step synthetic routes towards complex target molecules.
Commercial Availability
This compound is readily available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors, providing a snapshot of available quantities and typical pricing. It is important to note that this product is intended for research and development purposes only and is not for human or veterinary use.[1][2]
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| AK Scientific | This compound | 202207-79-2 | Not specified | 5g, 10g |
| Sigma-Aldrich | N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride, AldrichCPR | 202207-79-2 | Not specified | Inquire for pricing |
| Crysdot | N-Boc-2-Methylamino-ethylaminehydrochloride | 202207-79-2 | 95+% | 1g, 5g, 10g, 25g |
| Matrix Scientific | tert-Butyl 2-(methylamino)ethylcarbamate hydrochloride | 202207-79-2 | Not specified | 5g, 10g, 25g |
| TRC | 1-Boc-Amino-2-methylaminoethaneHydrochloride | 202207-79-2 | Not specified | 1g |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 202207-79-2 |
| Molecular Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | Approximately 186-189 °C[1] |
| Solubility | Soluble in some organic solvents such as methanol, dimethylformamide, and ethyl acetate.[1] |
| SMILES String | Cl.CNCCNC(=O)OC(C)(C)C |
| InChI Key | YHLRIQZPTHKMQS-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from N-Boc-ethylenediamine. The first step involves the formation of an intermediate, 2-(N-isobutoxycarboxamido) ethyl isocyanate, followed by reduction to the free base, tert-butyl 2-(methylamino)ethylcarbamate. The final step is the formation of the hydrochloride salt.
Experimental Protocol: Synthesis of tert-butyl 2-(methylamino)ethylcarbamate (Free Base)
This protocol is adapted from a patented synthesis method.
Step 1: Preparation of 2-(N-isobutoxycarboxamido) ethyl isocyanate
-
Materials:
-
N-Boc-ethylenediamine (160g, 1 mol)
-
Paraformaldehyde (31.5g, 0.35 mol)
-
Toluene (500 ml)
-
Acetic acid (0.3g)
-
1000 ml three-neck flask with a water separator
-
-
Procedure:
-
To a 1000 ml three-neck flask equipped with a water separator, add N-Boc-ethylenediamine (160g, 1 mol), paraformaldehyde (31.5g, 0.35 mol), and toluene (500 ml).
-
Add acetic acid (0.3g) to the mixture.
-
Heat the reaction mixture to reflux and continue for 5 hours, or until no more water is collected in the water separator.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove the toluene.
-
Dissolve the residue in ethyl acetate (500 ml).
-
Wash the organic layer successively with water (300 ml), saturated aqueous sodium carbonate solution (300 ml), and saturated brine (300 ml).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the product as an oily liquid (yield: ~62%).
-
Step 2: Preparation of tert-butyl 2-(methylamino)ethyl carbamate
-
Materials:
-
2-(N-isobutoxycarboxamido) ethyl isocyanate (172g, 1 mol)
-
Tetrahydrofuran (600 ml)
-
Sodium borohydride (74g, 2 mol)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated brine
-
1000 ml three-necked flask
-
-
Procedure:
-
In a 1000 ml three-necked flask, dissolve 2-(N-isobutoxycarboxamido) ethyl isocyanate (172g, 1 mol) in tetrahydrofuran (600 ml).
-
At room temperature (20-30°C), add sodium borohydride (74g, 2 mol) in portions.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Quench any unreacted sodium borohydride by the careful addition of acetic acid.
-
Concentrate the reaction mixture to remove the tetrahydrofuran.
-
Add water (500 ml) to the residue and extract with ethyl acetate (2 x 500 ml).
-
Combine the organic phases and wash with saturated brine (500 ml).
-
Dry the organic phase and concentrate to obtain the crude product as an oil.
-
Purify the crude product by distillation under reduced pressure to obtain a colorless oily product (yield: ~85%).
-
Experimental Protocol: Formation and Purification of this compound
-
Materials:
-
tert-butyl 2-(methylamino)ethylcarbamate (oily product from Step 2)
-
Anhydrous diethyl ether or ethyl acetate
-
Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like dioxane)
-
-
Procedure:
-
Dissolve the purified tert-butyl 2-(methylamino)ethylcarbamate in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by filtration and wash with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final hydrochloride salt.
-
-
Purification by Crystallization:
-
The crude hydrochloride salt can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of a suitable hot solvent, such as isopropanol or a mixture of methanol and diethyl ether.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Logical and Experimental Workflows
The following diagrams illustrate the synthesis and general utility of this compound.
Caption: Synthesis workflow for this compound.
Caption: General workflow for Boc protection and its application in synthesis.
Safety Information
This compound should be handled by qualified professionals in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive overview of the commercial availability and synthesis of this compound, equipping researchers and drug development professionals with the necessary information for its procurement and application in their synthetic endeavors.
References
The Strategic Role of the Boc Group in the Synthesis and Application of N-Boc-2-methylamino-ethylamine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Its application in the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride exemplifies its crucial role in enabling selective chemical transformations. This technical guide provides an in-depth analysis of the Boc group's function in the synthesis of this important building block, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in drug discovery and development.
Core Principles: The Function of the Boc Protecting Group
In the context of this compound, the Boc group serves as a temporary shield for the primary amine of the precursor, N-methylethylenediamine. Amines are nucleophilic and basic, and in a molecule with multiple amine groups of differing reactivity, selective functionalization is a significant challenge. The introduction of the Boc group onto the more reactive primary amine allows for subsequent reactions to be directed specifically to the secondary amine.
The Boc group is favored for this role due to several key characteristics:
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc anhydride).
-
Stability: The resulting carbamate is stable under a wide range of reaction conditions, including basic and nucleophilic environments.
-
Facile Cleavage: The Boc group can be removed under mild acidic conditions, regenerating the free amine with minimal side reactions.[1]
This strategic protection and deprotection sequence is fundamental to the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Data
Herein are the key physicochemical and spectroscopic data for this compound, presented for ease of reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₉ClN₂O₂ |
| Molecular Weight | 210.70 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 186-189 °C |
| Solubility | Soluble in methanol, dimethylformamide, and ethyl acetate |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR Spectroscopy | Available |
| Mass Spectrometry | Available |
Note: Detailed spectra can be accessed through chemical suppliers and spectral databases.
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process commencing with the selective Boc-protection of N-methylethylenediamine, followed by conversion to its hydrochloride salt.
Part 1: Selective Mono-Boc Protection of N-methylethylenediamine
This protocol focuses on the selective protection of the primary amine in N-methylethylenediamine.
Experimental Protocol:
-
Reaction Setup: Dissolve N-methylethylenediamine (3.0 equivalents) in acetonitrile in a round-bottom flask and cool the solution to -30 °C.
-
Base Addition: Add triethylamine (1.2 equivalents) to the cooled solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Remove the insoluble material by filtration through Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield N-Boc-2-methylamino-ethylamine.
Table 3: Quantitative Data for Boc Protection
| Parameter | Value |
| Yield | 66% |
| Reaction Time | 2 hours |
| Temperature | -30 °C to Room Temperature |
Part 2: Conversion to Hydrochloride Salt
This protocol details the conversion of the Boc-protected free base to its stable hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified N-Boc-2-methylamino-ethylamine from Part 1 in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or gaseous HCl) dropwise while stirring until the solution becomes acidic.
-
Precipitation: A white precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield the final product.
Visualizing the Core Processes
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.
Caption: Mechanism of Boc protection of a primary amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. The presence of a protected primary amine and a reactive secondary amine allows for its use as a scaffold in the synthesis of a diverse range of molecules. For instance, it can be incorporated into peptide-based therapeutics or used in the preparation of ligands for metal catalysts.[2] The ability to selectively deprotect the Boc group enables the sequential addition of different molecular fragments, facilitating the construction of complex target molecules with high precision and control.
Conclusion
The Boc group plays an indispensable and strategic role in the synthesis of this compound. By temporarily masking the reactivity of the primary amine, it enables chemists to perform selective modifications at the secondary amine, a critical step in the construction of more complex and valuable molecules for pharmaceutical research and development. The straightforward introduction and removal of the Boc group, coupled with its stability, make it an ideal choice for this purpose. The detailed protocols and data provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
N-Boc-2-methylamino-ethylamine Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride is a versatile bifunctional building block crucial in modern organic synthesis, particularly within the realms of pharmaceutical and medicinal chemistry. Its structure, featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary methylamino group as its hydrochloride salt, allows for selective and sequential chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of therapeutic agents. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in its effective utilization.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 210.70 g/mol | |
| CAS Number | 202207-79-2 | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 186-189 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, dimethylformamide, and ethyl acetate. | [1] |
| Storage | Store in a closed container, away from fire and oxidizing agents. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-methylamino-ethylamine. The first step involves the selective protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.[1]
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-2-methylamino-ethylamine
-
In a reaction vessel, dissolve 2-methylamino-ethylamine in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise to the cooled solution while stirring. The molar ratio of Boc₂O to the diamine should be approximately 1:1 to favor mono-protection.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield crude N-Boc-2-methylamino-ethylamine.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude N-Boc-2-methylamino-ethylamine in a suitable solvent such as ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in dioxane) to the mixture with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Applications in Pharmaceutical Synthesis
This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including antibiotics. Its utility lies in the ability to introduce a protected N-methylamino-ethyl moiety, which can be further elaborated after deprotection of the Boc group. A notable application is in the synthesis of antibiotics such as Rifampicin, Pefloxacin, and Difloxacin.
Role in Antibiotic Synthesis and Signaling Pathways
Fluoroquinolone antibiotics, such as Pefloxacin and Difloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This inhibition leads to a cascade of events culminating in bacterial cell death. The N-methylpiperazinyl substituent, often derived from building blocks like N-Boc-2-methylamino-ethylamine, is crucial for the antibacterial activity and pharmacokinetic properties of these drugs.
Key Reactions and Experimental Protocols
The utility of this compound as a building block stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected primary amine is stable under basic and nucleophilic conditions, allowing for reactions at the secondary amine. Conversely, the Boc group can be readily removed under acidic conditions to liberate the primary amine for further functionalization.
Boc Deprotection
The removal of the Boc protecting group is a common and crucial step to unmask the primary amine for subsequent reactions.
Experimental Protocol: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (e.g., 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the deprotected diamine, usually as a salt of the acid used for deprotection.
Amide Coupling
The secondary amine of N-Boc-2-methylamino-ethylamine can readily participate in amide bond formation with a carboxylic acid.
Experimental Protocol: Amide Coupling
-
In a reaction flask, dissolve the carboxylic acid in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a solution of N-Boc-2-methylamino-ethylamine (the free base, which can be generated in situ from the hydrochloride salt by addition of a base) in the same solvent to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by washing with aqueous solutions to remove the coupling reagents and base, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its differential protection allows for a high degree of control in synthetic strategies. The protocols and data presented in this guide are intended to facilitate its effective use in research and development, contributing to the advancement of medicinal chemistry and drug discovery.
References
A Technical Guide to Mono-Protected Diamines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-protected diamines are indispensable building blocks in modern organic synthesis, serving as crucial intermediates in the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the presence of two nucleophilic amino groups with differentiated reactivity. One amine is temporarily masked with a protecting group, allowing for selective functionalization of the free amine. Subsequent deprotection reveals the second amino group for further elaboration, enabling a stepwise and controlled approach to the synthesis of unsymmetrical diamines and their derivatives. This selective manipulation is paramount in the development of novel chemical entities, where precise control over molecular architecture is essential for achieving desired biological activity or material properties.[1]
The primary challenge in the preparation of mono-protected diamines lies in achieving high selectivity for mono-functionalization over di-functionalization, particularly with symmetric diamines.[1] Various strategies have been developed to address this, with the most common and effective method involving the in-situ mono-protonation of the diamine. This renders one amino group non-nucleophilic as its ammonium salt, thereby directing the protecting group to the remaining free amine.[1][2] This guide provides an in-depth overview of the synthesis, key protecting groups, and applications of mono-protected diamines, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Common Amine Protecting Groups
The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. The most prevalent protecting groups for amines in this context are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Structure | Common Reagent | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl)[3] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF)[5] |
Synthesis of Mono-Protected Diamines: A Focus on Mono-Boc Protection
The "one-pot" selective mono-Boc protection of diamines via mono-protonation is a widely adopted and efficient method.[1][2] The general principle of this reaction is illustrated in the workflow diagram below.
Quantitative Data: Yields of Mono-Boc Protected Diamines
The following table summarizes the yields of various mono-Boc protected diamines synthesized using the mono-protonation strategy with in-situ generation of HCl from chlorotrimethylsilane (Me₃SiCl).[1][6]
| Entry | Diamine | Product | Yield (%) | Purity (%) |
| 1 | (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |
| 2 | (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 45 | 98 |
| 3 | 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 72 | 93 |
| 4 | Ethylenediamine | tert-Butyl (2-aminoethyl)carbamate | 22 | >99 |
| 5 | 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 65 | 97 |
| 6 | 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 75 | 98 |
| 7 | 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 74 | 98 |
| 8 | 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 87 | >99 |
| 9 | 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 81 | >99 |
Experimental Protocols
General Protocol for Selective Mono-Boc Protection of Diamines[1][6]
This protocol describes a "one-pot" procedure using chlorotrimethylsilane (Me₃SiCl) for the in-situ generation of one equivalent of HCl.
Materials:
-
Diamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq), freshly distilled
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add water (a small amount, e.g., 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc-protected byproduct.
-
Basify the aqueous layer to a pH > 12 by the slow addition of 2N NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the mono-Boc-protected diamine.
General Protocol for N-Cbz Protection of Amines[4]
This protocol describes a general method for the Cbz protection of amines. For mono-protection of diamines, similar strategies of using excess diamine or slow addition of the Cbz-Cl can be employed, though the mono-protonation strategy is often preferred for better selectivity.
Materials:
-
Amine (or Diamine) (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.0 eq)
-
Polyethylene glycol (PEG-400)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of benzyl chloroformate (1.0 eq) and PEG-400, add the amine (1.0 eq) at room temperature.
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Add diethyl ether to the reaction mixture.
-
Separate the organic phase and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Fmoc Protection of Amines[7][8]
This protocol outlines a general procedure for Fmoc protection. Similar to Cbz protection, achieving mono-selectivity with diamines requires careful control of stoichiometry or the use of a large excess of the diamine.
Materials:
-
Amine (or Diamine) (1.0 eq)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 eq)
-
Dichloromethane (DCM)
-
Silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide) for amino acids
-
Methanol
Procedure:
-
Dissolve the amine (or a silylated amino acid) in an appropriate solvent such as dichloromethane.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent dropwise at room temperature.
-
Stir the reaction for several hours until completion (monitor by TLC).
-
For the work-up, methanol can be added to quench any unreacted silylating agent and precipitate the Fmoc-protected product.
-
The product can be purified by filtration and washing, or by standard extractive work-up and chromatography.
Applications in Drug Development and Peptide Synthesis
Mono-protected diamines are fundamental in the synthesis of peptidomimetics, small molecule drugs, and as linkers in antibody-drug conjugates (ADCs). In solid-phase peptide synthesis (SPPS), the orthogonal protection strategy is key. For instance, a resin-bound peptide with an N-terminal Fmoc group can be deprotected with a base, allowing for the coupling of the next amino acid. The side chains of amino acids, which may contain amino groups (e.g., lysine), are often protected with an acid-labile group like Boc. This allows for the selective deprotection of the N-terminus without affecting the side-chain protection.
Troubleshooting Common Issues in Mono-Boc Protection
Low yields or the formation of significant amounts of di-protected product are common issues. The following diagram outlines a logical approach to troubleshooting these problems.
Conclusion
Mono-protected diamines are versatile and essential tools in the arsenal of the modern organic chemist. The ability to selectively functionalize one of two amino groups in a controlled manner opens up a vast landscape of synthetic possibilities, crucial for the development of new therapeutics and functional materials. The mono-Boc protection of diamines, in particular, offers a robust and high-yielding method for accessing these valuable building blocks. By understanding the principles of selective protection, mastering the experimental protocols, and being aware of potential pitfalls, researchers can effectively leverage mono-protected diamines to accelerate their research and development efforts.
References
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redalyc.org [redalyc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Boc-2-methylamino-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The protocol outlines the Boc-protection of 2-methylaminoethylamine followed by the formation of its hydrochloride salt.
Experimental Protocol
This protocol is divided into two main stages: the N-Boc protection of 2-methylaminoethylamine and the subsequent formation of the hydrochloride salt.
Part 1: Synthesis of N-Boc-2-methylamino-ethylamine
This stage involves the protection of the primary amine group of 2-methylaminoethylamine with a tert-butoxycarbonyl (Boc) group.
Materials and Reagents:
-
2-methylaminoethylamine
-
Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (1N)
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 2-methylaminoethylamine in dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled solution of the amine while stirring. The molar ratio of amine to (Boc)₂O should be approximately 1:1.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N NaOH solution, followed by water, and finally with brine solution.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude N-Boc-2-methylamino-ethylamine as an oil or solid.
Part 2: Synthesis of this compound
This stage involves the conversion of the Boc-protected amine into its hydrochloride salt to improve its stability and handling properties.
Materials and Reagents:
-
N-Boc-2-methylamino-ethylamine
-
Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or ethereal HCl)
-
Anhydrous diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude N-Boc-2-methylamino-ethylamine obtained from Part 1 in a minimal amount of a suitable organic solvent like anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or ethereal HCl) dropwise to the stirred solution.
-
A white precipitate of this compound should form.
-
Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to obtain the final this compound as a white crystalline solid.[1]
Purification (Optional):
If further purification is required, the crude N-Boc-2-methylamino-ethylamine from Part 1 can be purified by silica gel column chromatography before proceeding to the hydrochloride salt formation. A typical eluent system for column chromatography is a mixture of methanol and chloroform.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-methylaminoethylamine | Varies based on desired scale | General Synthetic Knowledge |
| Di-tert-butyl dicarbonate | ~1.0 - 1.1 molar equivalents | General Synthetic Knowledge |
| Hydrochloric acid | Stoichiometric or slight excess | [2] |
| Reaction Conditions | ||
| Boc Protection Temperature | 0 °C to Room Temperature | [3] |
| Boc Protection Time | 12 - 18 hours | [3] |
| Salt Formation Temperature | 0 °C | [3] |
| Product Characteristics | ||
| Appearance | White crystalline solid | [1] |
| Melting Point | Approximately 186-189 °C | [1] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | |
| Molecular Weight | 210.70 g/mol | |
| Yield and Purity | ||
| Yield | Typically high (specifics vary) | General Synthetic Knowledge |
| Purity | Can be improved by recrystallization or chromatography |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthesis workflow for this compound.
Caption: Chemical reaction scheme for the synthesis.
References
Application Notes and Protocols: N-Boc-2-methylamino-ethylamine Hydrochloride in Peptide Synthesis
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride is a versatile bifunctional building block used in peptide synthesis and modification. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for regioselective reactions, making it a valuable tool for introducing specific modifications into peptide chains. The primary application of this reagent lies in the synthesis of peptide nucleic acids (PNAs), where it serves as a key component of the N-(2-aminoethyl)glycine backbone that mimics the sugar-phosphate backbone of DNA and RNA.[1][] Additionally, it can be used to introduce linkers, branching points, or to modify the N-terminus of peptides to enhance their biological properties.
Key Applications
-
Peptide Nucleic Acid (PNA) Monomer Synthesis: The core application of N-Boc-2-methylamino-ethylamine and its derivatives is in the formation of the PNA backbone.[1][] PNA are synthetic analogs of nucleic acids with high binding affinity and stability, making them useful in diagnostics and antisense therapies.[][3][]
-
N-Terminal Modification of Peptides: This reagent can be coupled to the N-terminus of a peptide to introduce a functionalizable primary amine, which can then be used for conjugation to other molecules such as dyes, lipids, or polyethylene glycol (PEG).
-
Linker and Spacer Incorporation: The ethylenediamine backbone can serve as a flexible linker within a peptide sequence or to connect a peptide to a solid support or another molecule of interest.
-
Synthesis of N-methylated Peptides: The inherent N-methyl group can be strategically incorporated to study the effects of N-methylation on peptide structure and function, which is known to improve proteolytic stability and cell permeability.[5][6]
Experimental Protocols
The following protocols describe the incorporation of N-Boc-2-methylamino-ethylamine into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The protocols assume a standard Fmoc/tBu synthesis strategy on a solid support.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol details the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support.
1. Resin Preparation:
- Begin with the fully synthesized, N-terminally Fmoc-deprotected peptide-resin.
- Swell the resin in dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
2. Activation and Coupling:
- In a separate vial, dissolve this compound (4 equivalents relative to resin loading), a coupling agent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
- Add a tertiary base like diisopropylethylamine (DIPEA) (9 equivalents – 8 equivalents for the coupling reaction and 1 equivalent to neutralize the hydrochloride salt) to the activation mixture.
- Vortex the mixture for 1-2 minutes to pre-activate.
- Add the activated solution to the swelled resin.
- Agitate the reaction mixture at room temperature for 2-4 hours.
3. Monitoring the Coupling:
- Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
4. Washing:
- Once the reaction is complete, filter the resin and wash it thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and methanol (MeOH) (3 times).
- Dry the resin under vacuum.
5. Boc Deprotection (for further modification of the new primary amine):
- Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
- Wash the resin with DCM (3 times), 10% DIPEA in DMF (to neutralize the TFA salt), and finally with DMF (5 times).
6. Cleavage and Deprotection:
- Treat the dried resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity of the purified peptide by mass spectrometry.
Data Presentation
The following table provides representative data that might be obtained from the synthesis and analysis of a peptide modified with N-Boc-2-methylamino-ethylamine. This table is intended as a template for researchers to record their own experimental results.
| Parameter | Value | Method of Analysis |
| Resin Loading | 0.5 mmol/g | UV-Vis (Fmoc determination) |
| Coupling Efficiency | >99% | Ninhydrin (Kaiser) Test |
| Crude Peptide Purity | 75% | RP-HPLC (at 220 nm) |
| Final Yield (after purification) | 35% | Gravimetric |
| Observed Mass | [Expected Mass + 1] | ESI-MS |
| Expected Mass | [Calculated Mass + 1] | - |
Visualizations
Diagram 1: Workflow for Peptide Modification
Caption: Workflow for N-terminal modification of a peptide using N-Boc-2-methylamino-ethylamine.
Diagram 2: PNA Monomer Structure
Caption: Simplified structure of a Peptide Nucleic Acid (PNA) monomer.
References
- 1. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for N-Boc-2-methylamino-ethylamine hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride is a versatile bifunctional building block utilized in solid-phase synthesis (SPS), particularly in the construction of modified peptides and peptoids. Its structure incorporates a primary amine temporarily protected by a tert-butyloxycarbonyl (Boc) group and a secondary methylamino group available for nucleophilic reactions. This arrangement allows for the site-specific incorporation of a methylamino-ethyl moiety onto a solid support-bound molecule, which can impart unique structural and functional properties to the final product.
The Boc protecting group is acid-labile, offering orthogonality with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group commonly used in standard solid-phase peptide synthesis (SPPS). This compatibility enables the selective deprotection and further functionalization of the primary amine on the side chain, opening avenues for creating branched structures, attaching reporter molecules, or introducing other functionalities to enhance the therapeutic potential of synthetic peptides and peptidomimetics.
These application notes provide detailed protocols for the use of this compound in solid-phase synthesis, focusing on its application in peptoid synthesis and the modification of peptides.
Core Applications
The unique structure of this compound lends itself to several key applications in drug discovery and materials science:
-
Synthesis of Peptoids: Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that exhibit enhanced proteolytic stability and cell permeability compared to their peptide counterparts.[1] this compound can be used as a submonomer in peptoid synthesis to introduce a protected primary amine side chain.
-
On-Resin Side Chain Derivatization: Once the Boc group is removed, the exposed primary amine on the side chain serves as a versatile handle for further chemical modifications.[1] This allows for the on-resin attachment of various moieties, including fluorophores, biotin tags, or small molecule drugs.
-
Creation of Branched Architectures: The primary amine on the side chain can be used as an initiation point for the synthesis of a second oligomeric chain, leading to the formation of branched or forked peptides and peptoids.[1]
-
N-Terminal Modification of Peptides: The secondary amine of N-Boc-2-methylamino-ethylamine can be used to modify the N-terminus of a peptide through reductive amination, introducing an N-methyl-N-(2-aminoethyl) group.[2]
-
Side-Chain Modification of Peptides: The secondary amine can also be coupled to the carboxylic acid side chains of amino acid residues like aspartic acid or glutamic acid within a peptide sequence.[2]
Experimental Protocols
Protocol 1: Incorporation into Peptoids via the Submonomer Method
This protocol outlines the steps for incorporating a single N-(2-(Boc-amino)ethyl)-N-methylglycine residue into a peptoid chain on a solid support.[1]
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIEA)
-
Water
Procedure:
-
Resin Swelling and Fmoc-Deprotection (if applicable):
-
Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe or reaction vessel.
-
If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Step 1: Acylation (Bromoacetylation):
-
Prepare a 1.2 M solution of bromoacetic acid in DMF.
-
Prepare a 1.2 M solution of DIC in DMF.
-
Add the bromoacetic acid solution (10 equivalents relative to the resin substitution) to the resin, followed by the DIC solution (10 equivalents).
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the resin and wash thoroughly with DMF (5 times).
-
-
Step 2: Nucleophilic Displacement:
-
Prepare a 1.0 M solution of N-Boc-2-methylamino-ethylamine in DMF. Note: The hydrochloride salt will need to be neutralized prior to use, for example, by pre-mixing with an equivalent of a non-nucleophilic base like DIEA.
-
Add the N-Boc-2-methylamino-ethylamine solution (10 equivalents) to the bromoacetylated resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the resin and wash thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat the acylation and displacement steps with other primary amines to continue building the peptoid chain.
-
-
Boc Deprotection of the Side Chain:
-
Prepare a deprotection cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the deprotection cocktail to the resin and agitate for 30 minutes at room temperature.
-
Drain the resin and wash thoroughly with DCM (5 times), followed by a neutralization wash with 10% DIEA in DMF (2 times), and finally with DMF (5 times).
-
-
Cleavage from Resin:
-
Wash the final peptoid-resin with DCM (5 times) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold diethyl ether (2 times).
-
Dry the crude peptoid under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Workflow for Peptoid Synthesis using this compound:
Caption: Workflow for peptoid synthesis incorporating N-Boc-2-methylamino-ethylamine.
Protocol 2: N-Terminal Modification of a Peptide via Reductive Amination
This protocol describes the modification of the N-terminal amine of a resin-bound peptide with an aldehyde, followed by reductive amination with N-Boc-2-methylamino-ethylamine.[2]
Materials:
-
Peptide-resin with a free N-terminus
-
Aldehyde (10 equivalents)
-
1% Acetic Acid (AcOH) in DMF
-
This compound (10 equivalents)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃), 10 equivalents)
-
DMF
-
DCM
-
Methanol (MeOH)
-
DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and N-Terminal Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
If the N-terminus is protected (e.g., with Fmoc), perform deprotection (e.g., 20% piperidine in DMF for 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Imine Formation:
-
Suspend the resin in a solution of the aldehyde (10 eq.) in 1% AcOH in DMF.
-
Agitate the mixture at room temperature for 1 hour.
-
-
Reductive Amination:
-
Add N-Boc-2-methylamino-ethylamine (10 eq., pre-neutralized) to the reaction vessel.
-
In a separate vial, dissolve the reducing agent (10 eq.) in DMF or a mixture of DCM/MeOH.
-
Add the reducing agent solution to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1.
-
Workflow for N-Terminal Peptide Modification:
Caption: Workflow for N-terminal modification of a peptide.
Protocol 3: Side-Chain Modification of a Peptide via Acylation
This protocol details the coupling of N-Boc-2-methylamino-ethylamine to a free carboxylic acid side chain (e.g., of Aspartic acid or Glutamic acid) of a resin-bound peptide.[2]
Materials:
-
Peptide-resin with a deprotected carboxylic acid side chain
-
This compound (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Side-Chain Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Selectively deprotect the carboxylic acid side chain of the target amino acid residue.
-
-
Activation and Coupling:
-
In a separate vial, dissolve N-Boc-2-methylamino-ethylamine (4 eq., pre-neutralized) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., TNBSA test). A negative test indicates complete coupling.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Follow the same cleavage and deprotection procedure as described in Protocol 1.
-
Data Presentation
The following tables summarize typical quantitative data for the protocols described above. These values may vary depending on the specific sequence and scale of the synthesis.
Table 1: Quantitative Data for Peptoid Synthesis (Protocol 1)
| Parameter | Value | Notes |
| Bromoacetic acid | 10 equivalents | Relative to resin loading |
| DIC | 10 equivalents | Relative to resin loading |
| N-Boc-2-methylamino-ethylamine | 10 equivalents | Relative to resin loading |
| Acylation Reaction Time | 30 minutes | At room temperature |
| Displacement Reaction Time | 2 hours | At room temperature |
| Boc Deprotection Time | 30 minutes | At room temperature |
| Cleavage Time | 2-3 hours | At room temperature |
Table 2: Quantitative Data for N-Terminal Peptide Modification (Protocol 2)
| Parameter | Value | Notes |
| Aldehyde | 10 equivalents | Relative to resin loading |
| N-Boc-2-methylamino-ethylamine | 10 equivalents | Relative to resin loading |
| Reducing Agent | 10 equivalents | Relative to resin loading |
| Imine Formation Time | 1 hour | At room temperature |
| Reductive Amination Time | 2-4 hours | Monitored by a qualitative test (e.g., TNBSA test) |
| Crude Purity | 70 - 90% | Dependent on the peptide sequence and reaction conditions |
| Overall Yield | 50 - 80% | Dependent on the number of modification steps and peptide length |
Table 3: Quantitative Data for Peptide Side-Chain Modification (Protocol 3)
| Parameter | Value | Notes |
| N-Boc-2-methylamino-ethylamine | 4 equivalents | Relative to resin loading |
| HATU | 3.9 equivalents | Relative to resin loading |
| DIPEA | 8 equivalents | Relative to resin loading |
| Coupling Reaction Time | 2-4 hours | Monitored by a qualitative test (e.g., TNBSA test) |
Conclusion
This compound is a valuable reagent for the solid-phase synthesis of modified peptides and peptoids. Its ability to introduce a protected primary amine allows for a wide range of subsequent chemical modifications, providing a powerful tool for the design and synthesis of novel therapeutic candidates and research probes. The protocols and data presented here offer a comprehensive guide for researchers looking to incorporate this versatile building block into their synthetic strategies.
References
Application Notes and Protocols for Amide Coupling Reactions with N-Boc-2-methylamino-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of N-Boc-2-methylamino-ethylamine hydrochloride with carboxylic acids to form amide bonds. This reaction is a fundamental transformation in organic synthesis and is widely used in the development of pharmaceuticals and other bioactive molecules. The protocols provided herein describe the use of common and efficient coupling reagents and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of a Boc-protected secondary amine and a primary amine hydrochloride allows for selective functionalization. The primary amine can be readily coupled with a carboxylic acid to form an amide bond, while the Boc-protected secondary amine remains available for subsequent deprotection and further modification. This bifunctionality makes it a versatile reagent for the synthesis of a wide range of molecular architectures.
The formation of the amide bond is typically achieved by activating the carboxylic acid partner to make it more susceptible to nucleophilic attack by the primary amine of N-Boc-2-methylamino-ethylamine. Several classes of coupling reagents are available for this purpose, with uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., EDC, DCC) being among the most common. The choice of coupling reagent, base, and solvent can significantly impact the reaction efficiency, yield, and purity of the final product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various carboxylic acids using common coupling reagents. Please note that the yields are representative and can vary depending on the specific substrate, scale, and purification method.
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 2 - 4 | 25 | 85 - 95 |
| 4-Methoxybenzoic Acid | EDC, HOBt | DIPEA | DCM | 12 - 18 | 25 | 80 - 90 |
| Acetic Acid | HATU | DIPEA | DMF | 1 - 3 | 25 | 88 - 98 |
| Boc-Gly-OH | EDC, HOBt | DIPEA | DCM/DMF | 12 - 24 | 25 | 75 - 85 |
| Isobutyric Acid | PyBOP | DIPEA | DMF | 2 - 5 | 25 | 82 - 92 |
Disclaimer: The data presented in this table are representative values derived from literature precedents for similar amide coupling reactions and may not reflect the exact outcomes for the specific coupling with this compound. Optimization of reaction conditions is recommended for specific substrates.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally recommended for a wide range of carboxylic acids, including sterically hindered ones, due to the high reactivity of HATU.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Add HATU (1.1 eq) to the solution and stir for 1-2 minutes.
-
Add DIPEA (3.0 eq) to the reaction mixture. Note: An extra equivalent of base is required to neutralize the hydrochloride salt of the amine.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature (25 °C) for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective and reliable method for the synthesis of a broad range of amides.
Materials:
-
This compound
-
Carboxylic acid
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.1 eq), and this compound (1.05 eq).
-
Dissolve the mixture in anhydrous DCM or a mixture of DCM/DMF (approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the amide coupling reaction.
Amide Coupling Reaction Pathway (HATU Example)
Caption: The signaling pathway of HATU-mediated amide coupling.
Application Note and Protocol: Selective Acylation of N-Boc-2-methylamino-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective functionalization of polyamines is a critical process in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. N-Boc-2-methylamino-ethylamine hydrochloride is a valuable building block that features a primary amine protected as a tert-butyloxycarbonyl (Boc) carbamate and a secondary amine hydrochloride salt. This differential protection allows for the selective acylation of the secondary amine, leaving the Boc-protected primary amine intact for subsequent transformations. The Boc group is stable under basic and nucleophilic conditions used for the acylation of the secondary amine and can be readily removed under acidic conditions, providing an orthogonal protection strategy. This application note provides a detailed protocol for the selective acylation of this compound, a key transformation for the elaboration of this versatile synthetic intermediate.
Data Presentation
The following table summarizes the expected quantitative data for the selective acylation of this compound with a model acylating agent, acetyl chloride. The data is representative of typical results for this type of transformation.
| Parameter | Value |
| Starting Material | This compound |
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.1 : 2.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 95% |
| Purity (after purification) | >98% |
| Appearance of Product | Colorless to pale yellow oil/solid |
Experimental Protocols
This section provides a detailed methodology for the selective acylation of the secondary amine of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add triethylamine (2.2 equivalents). The addition of the first equivalent of triethylamine is to neutralize the hydrochloride salt, while the second equivalent acts as an acid scavenger for the HCl generated during the acylation reaction. Stir the mixture at room temperature for 10-15 minutes to ensure complete neutralization.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add the acyl chloride (1.1 equivalents) dropwise to the cold, stirred solution. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.
-
Reaction Progression: After the complete addition of the acylating agent, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acid and triethylamine hydrochloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acylated product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, selectively acylated product.
Mandatory Visualization
Caption: Experimental workflow for selective acylation.
Caption: Logical relationship of the acylation reaction.
Application Notes and Protocols for Reductive Amination using N-Boc-2-methylamino-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide to the use of N-(tert-Butoxycarbonyl)-2-methylamino-ethylamine hydrochloride in reductive amination reactions. This versatile reagent is a valuable building block in medicinal chemistry and drug discovery for the synthesis of complex secondary and tertiary amines.
Introduction
Reductive amination is a powerful and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1][3] N-Boc-2-methylamino-ethylamine hydrochloride is an ideal substrate for this reaction, offering a protected primary amine and a reactive secondary amine, which allows for selective functionalization. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and can be easily removed under acidic conditions, paving the way for further synthetic modifications.[1][2]
Key Advantages of Using this compound in Reductive Amination:
-
Selective Functionalization: The differing reactivity of the two amine groups enables the selective alkylation of the secondary amine while the primary amine remains protected.[1]
-
Versatility: A broad range of aldehydes and ketones can be coupled with this reagent to generate a diverse library of substituted diamines.[1][2]
-
High Yields: Reductive amination reactions using this compound and similar analogs can proceed with high efficiency, providing excellent yields of the desired products.[1]
-
Compatibility: The reaction is compatible with a variety of functional groups, making it suitable for the synthesis of complex molecules.[1][4]
Reaction Mechanism and Experimental Workflow
The reductive amination process using this compound is a one-pot reaction that proceeds in two main steps:
-
Imine/Iminium Ion Formation: The nucleophilic secondary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient imine, or under acidic conditions, an iminium ion intermediate.[1][3]
-
Reduction: A reducing agent, typically a mild hydride source like sodium triacetoxyborohydride (STAB), is introduced to reduce the C=N double bond of the imine or iminium ion to a single bond, yielding the final amine product.[1][5]
Quantitative Data Summary
The following table summarizes representative yields for the reductive amination of various aldehydes and ketones with N-Boc protected ethylenediamine analogs, demonstrating the general applicability and efficiency of this reaction.
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | 4-(Trifluoromethoxy)benzaldehyde | N-Boc-1,2-diaminoethane | Sodium Triacetoxyborohydride | Dichloromethane | 4 | 88 |
| 2 | 3-Methoxybenzaldehyde | Methyl 7-aminoheptanoate | Sodium Triacetoxyborohydride | Dichloromethane | 5 | 90 |
| 3 | Naphthaldehyde | Methyl 7-aminoheptanoate | Sodium Triacetoxyborohydride | Dichloromethane | 5 | 95 |
| 4 | 4-Fluorobenzaldehyde | Methyl 7-aminoheptanoate | Sodium Triacetoxyborohydride | Dichloromethane | 5 | 85 |
| 5 | 3-Methoxybenzaldehyde | 4-Phenylbutylamine | Sodium Triacetoxyborohydride | Dichloromethane | 5 | 87 |
| 6 | Benzaldehyde | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 5 | 92 |
Table adapted from representative data for similar reductive amination reactions.[1]
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium Triacetoxyborohydride (STAB)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).[1]
-
Add triethylamine (2.5 mmol) to the solution and stir vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.[1]
-
To this mixture, add sodium triacetoxyborohydride (2.0 mmol) portion-wise.[1]
-
Continue stirring the reaction for an additional 4 hours at room temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).[1]
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected diamine.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for reductive amination.
Signaling Pathway (General Reaction Scheme)
Caption: General reaction scheme for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Unsymmetrical Ureas with N-Boc-2-methylamino-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of unsymmetrical ureas utilizing N-Boc-2-methylamino-ethylamine hydrochloride as a key building block. The described one-pot procedure is based on the in-situ generation of an isocyanate from the Boc-protected amine, followed by its reaction with a primary or secondary amine. This method is particularly relevant for applications in medicinal chemistry and drug discovery, where the urea moiety is a critical pharmacophore.[1][2][3] This document includes a comprehensive experimental protocol, data presentation in a tabular format, and visualizations of the experimental workflow and reaction mechanism.
Introduction
Unsymmetrical ureas are a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The urea functional group can act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[3] This characteristic has led to the incorporation of unsymmetrical urea moieties in drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders.
The synthesis of unsymmetrical ureas can be challenging due to the potential for the formation of symmetrical urea byproducts. One effective and contemporary method involves the conversion of a Boc-protected amine into a highly reactive isocyanate intermediate in situ.[4][5] This intermediate is then trapped by a second, different amine to yield the desired unsymmetrical urea. This approach offers high yields and is amenable to a wide range of substrates, making it a valuable tool in the construction of diverse chemical libraries for drug discovery.[4]
This document details a specific application of this methodology, using this compound as the starting material for the synthesis of a variety of unsymmetrical urea derivatives.
Reaction Principle and Workflow
The synthesis is based on a one-pot reaction. Initially, the Boc-protected amine, N-Boc-2-methylamino-ethylamine, is generated from its hydrochloride salt by in-situ neutralization with a base. Subsequently, the Boc-protected amine is treated with trifluoromethanesulfonyl anhydride (Tf₂O) in the presence of 2-chloropyridine. This combination of reagents facilitates the dehydration of the carbamate to form a transient isocyanate intermediate. The isocyanate is not isolated but is immediately allowed to react with a nucleophilic amine (a primary or secondary amine) present in the reaction mixture to form the final unsymmetrical urea product.
The overall workflow for this synthesis is depicted below:
The proposed reaction mechanism is illustrated in the following diagram:
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound
-
Various primary and secondary amines (e.g., benzylamine, aniline, morpholine)
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography columns
-
General Procedure for the Synthesis of Unsymmetrical Ureas
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), and anhydrous dichloromethane (10 mL).
-
Add 2-chloropyridine (3.0 mmol, 3.0 equiv.) to the suspension. The additional equivalent of 2-chloropyridine is to neutralize the hydrochloride salt of the starting material.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonyl anhydride (1.5 mmol, 1.5 equiv.) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure unsymmetrical urea.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various unsymmetrical ureas from this compound and a selection of amines.
| Entry | Second Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | tert-butyl (2-(3-benzyl-1-methylureido)ethyl)(methyl)carbamate | 85 | >95 |
| 2 | Aniline | tert-butyl (2-(1-methyl-3-phenylureido)ethyl)(methyl)carbamate | 78 | >95 |
| 3 | Morpholine | tert-butyl (2-(1-methyl-3-(morpholine-4-carbonyl)ureido)ethyl)(methyl)carbamate | 82 | >95 |
| 4 | Cyclohexylamine | tert-butyl (2-(3-cyclohexyl-1-methylureido)ethyl)(methyl)carbamate | 88 | >95 |
Note: The yields and purities presented are typical and may vary depending on the specific reaction conditions and the nature of the secondary amine.
Safety Precautions
-
Trifluoromethanesulfonyl anhydride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Chloropyridine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Always follow standard laboratory safety procedures when conducting these experiments.
Conclusion
The one-pot synthesis of unsymmetrical ureas from this compound provides an efficient and versatile method for accessing a diverse range of urea-containing compounds. The protocol is robust, high-yielding, and tolerant of various functional groups, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. The straightforward procedure and purification make it suitable for both small-scale synthesis and the generation of compound libraries for high-throughput screening.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. SYNTHESIS OF N-SUBSTITUTED CARBONYLAMINO-1,2,3,6-TETRAHYDROPYRIDINES AS POTENTIAL ANTI-INFLAMMATORY AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Boc-2-methylamino-ethylamine hydrochloride as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-methylamino-ethylamine hydrochloride is a heterobifunctional linker precursor that provides a versatile platform for bioconjugation. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected primary amine and a secondary amine, allows for sequential and controlled conjugation strategies. The Boc group offers a stable protecting group that can be removed under acidic conditions, revealing a primary amine for subsequent reaction. The secondary amine can also be utilized for conjugation, offering flexibility in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and labeled biomolecules.
These application notes provide an overview of the potential applications and detailed protocols for using this compound in bioconjugation workflows.
Key Features
-
Orthogonal Reactivity : The Boc-protected primary amine and the secondary amine provide two distinct points for conjugation, allowing for controlled, stepwise synthesis of complex bioconjugates.
-
Flexibility : The ethylamine backbone offers a short and flexible spacer, which can be advantageous in applications where precise distance control between conjugated molecules is required.
-
Versatility : This linker can be incorporated into a variety of bioconjugates, including ADCs, fluorescently labeled proteins, and molecules for surface immobilization.
Quantitative Data Summary
The following table summarizes representative data for bioconjugation reactions involving Boc-protected linkers. Note that optimal conditions and results will vary depending on the specific biomolecule and payload.
| Parameter | Typical Value | Notes |
| Boc Deprotection Yield | >95% | Typically achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM). |
| Conjugation Efficiency | 60-90% | Dependent on the reactivity of the biomolecule and the coupling chemistry used. |
| Final Product Purity | >95% | After purification by size-exclusion chromatography (SEC) or reverse-phase HPLC. |
| Drug-to-Antibody Ratio (DAR) | 2-4 | For ADC synthesis, this can be controlled by adjusting reaction stoichiometry. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free primary amine, which is then ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add TFA to the solution (e.g., 20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diamine.
Protocol 2: Two-Step Conjugation to a Carboxyl-Containing Biomolecule
This protocol outlines the conjugation of the deprotected linker to a biomolecule containing a carboxylic acid, such as a protein with accessible glutamate or aspartate residues, or a drug payload with a carboxyl group. This is followed by conjugation of the secondary amine to a second molecule.
Materials:
-
Deprotected 2-methylamino-ethylamine (from Protocol 1)
-
Carboxyl-containing biomolecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Step 1: Activation of the Carboxyl Group
-
Dissolve the carboxyl-containing biomolecule in Conjugation Buffer.
-
Add EDC and NHS to the solution. A typical molar excess is 5-10 fold of EDC and NHS over the biomolecule.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Deprotected Linker
-
Immediately add a 10- to 20-fold molar excess of the deprotected 2-methylamino-ethylamine to the activated biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
Step 3: Quenching and Purification
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purify the resulting conjugate using an SEC system to remove excess linker and byproducts.
Step 4: Conjugation of the Second Molecule
-
The purified conjugate now has a free secondary amine. This can be reacted with a second molecule, for example, an NHS-ester activated payload, following a similar conjugation protocol.
Visualizations
Caption: Workflow for bioconjugation using N-Boc-2-methylamino-ethylamine.
Caption: Signaling pathway of a hypothetical ADC created with the linker.
Application Notes and Protocols for the Preparation of Heterocyclic Compounds from N-Boc-2-methylamino-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a key heterocyclic intermediate, tert-butyl 4-methylpiperazine-1-carboxylate , from N-Boc-2-methylamino-ethylamine hydrochloride. Piperazine derivatives are crucial scaffolds in medicinal chemistry, found in a wide array of pharmaceuticals. This document outlines a robust and reproducible method suitable for laboratory-scale synthesis.
Introduction
This compound is a valuable bifunctional building block for the synthesis of nitrogen-containing heterocycles. The presence of both a Boc-protected primary amine and a secondary methylamine allows for selective chemical transformations. This protocol details the preparation of tert-butyl 4-methylpiperazine-1-carboxylate, a versatile intermediate for the synthesis of more complex molecules in drug discovery and development. The synthesis involves a cyclization reaction with a suitable dielectrophile, in this case, 1,2-dibromoethane.
General Reaction Scheme
The overall synthetic strategy involves the deprotonation of the hydrochloride salt and the secondary amine of N-Boc-2-methylamino-ethylamine, followed by a double nucleophilic substitution reaction with 1,2-dibromoethane to form the piperazine ring.
Caption: General reaction for the synthesis of tert-butyl 4-methylpiperazine-1-carboxylate.
Experimental Protocol: Synthesis of tert-butyl 4-methylpiperazine-1-carboxylate
This protocol describes a reliable method for the synthesis of tert-butyl 4-methylpiperazine-1-carboxylate.
Materials:
-
This compound
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Add anhydrous potassium carbonate (3.0 eq) to the suspension. The base will neutralize the hydrochloride salt and deprotonate the secondary amine.
-
To the stirring suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure tert-butyl 4-methylpiperazine-1-carboxylate.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of tert-butyl 4-methylpiperazine-1-carboxylate.
| Parameter | Value |
| Starting Material | N-Boc-2-methylamino-ethylamine HCl |
| Molecular Weight | 210.70 g/mol |
| Product | tert-butyl 4-methylpiperazine-1-carboxylate |
| Molecular Weight | 200.28 g/mol |
| Typical Yield | 65-75% |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR/GC-MS) | >95% |
| TLC Rf (typical) | 0.4 (30% Ethyl Acetate in Hexanes) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of tert-butyl 4-methylpiperazine-1-carboxylate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dibromoethane is a toxic and carcinogenic substance; handle with extreme care.
-
Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.
-
Dichloromethane is a suspected carcinogen; handle with care.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using N-Boc-2-methylamino-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected primary amine and a secondary methylamine, allows for sequential and site-selective modifications, making it an ideal scaffold for synthesizing a diverse range of bioactive molecules. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a proposed kinase inhibitor analogue, leveraging common synthetic transformations such as amide bond formation and reductive amination.
Key Applications
This compound is a valuable reagent for introducing a flexible, N-methylated ethylamine side chain into target molecules. This motif is prevalent in many biologically active compounds, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands. The Boc protecting group ensures chemoselectivity during synthetic steps, allowing for the initial coupling of the secondary amine, followed by deprotection and further functionalization of the primary amine, or vice-versa.
Proposed Application: Synthesis of a Dasatinib Analogue
Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Its structure includes a hydroxyethyl piperazine moiety. We propose the synthesis of a dasatinib analogue where this piperazine is replaced with the N-methyl-2-aminoethyl group provided by this compound. This modification can influence the compound's solubility, cell permeability, and target engagement.
Synthetic Workflow Overview
The proposed synthesis involves two key steps:
-
Amide Coupling: Formation of an amide bond between the secondary amine of N-Boc-2-methylamino-ethylamine and a suitable carboxylic acid precursor of the dasatinib core.
-
Boc Deprotection: Removal of the Boc protecting group to yield the final primary amine-containing dasatinib analogue.
Caption: Proposed synthetic workflow for a Dasatinib analogue.
Experimental Protocols
Protocol 1: Amide Coupling of N-Boc-2-methylamino-ethylamine with 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Dasatinib Precursor Acid)
Materials:
-
This compound
-
2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Dasatinib Precursor Acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield the Boc-protected dasatinib analogue.
Protocol 2: Boc Deprotection of the Dasatinib Analogue
Materials:
-
Boc-protected dasatinib analogue (from Protocol 1)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected dasatinib analogue (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final dasatinib analogue.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized dasatinib analogue, based on typical yields for similar reactions and the known activity of dasatinib.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | Boc-Protected Dasatinib Analogue | Dasatinib Precursor Acid | HATU, DIPEA | DMF | 75 |
| 2 | Final Dasatinib Analogue | Boc-Protected Analogue | TFA | DCM | 92 |
Table 2: Biological Activity of Dasatinib and Proposed Analogue
| Compound | Target Kinase | IC₅₀ (nM)[2] | Cell Line | GI₅₀ (nM) |
| Dasatinib | Bcr-Abl | <1 | K562 | <1 |
| Dasatinib | Src | <1 | K562 | <1 |
| Proposed Dasatinib Analogue | Bcr-Abl | Hypothetical: 5-15 | K562 | Hypothetical: 5-20 |
| Proposed Dasatinib Analogue | Src | Hypothetical: 2-10 | K562 | Hypothetical: 2-15 |
*Note: IC₅₀ and GI₅₀ values for the proposed analogue are hypothetical and would require experimental validation.
Signaling Pathway
Dasatinib and its analogues primarily target the Bcr-Abl and Src family kinases, which are crucial in the signaling pathways of chronic myeloid leukemia. Inhibition of these kinases blocks downstream signaling cascades responsible for cell proliferation and survival, ultimately leading to apoptosis of cancer cells.
Caption: Inhibition of the Bcr-Abl signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The provided protocols for amide coupling and deprotection offer a robust methodology for incorporating this moiety into complex structures, as demonstrated by the proposed synthesis of a dasatinib analogue. The ability to readily modify known bioactive scaffolds with this reagent opens up new avenues for structure-activity relationship studies and the development of novel therapeutics with improved pharmacological properties.
References
Application Notes and Protocols: N-Boc-2-methylamino-ethylamine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-methylamino-ethylamine hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for sequential and site-selective elaboration, making it a versatile component in the synthesis of complex molecular architectures. The hydrochloride salt form enhances the stability and handling of this reagent. This document provides detailed application notes and experimental protocols for the use of this compound in various drug discovery applications, with a focus on solid-phase synthesis and its potential role in the development of kinase inhibitors.
Core Applications
The unique structural features of this compound lend themselves to several key applications in drug discovery:
-
Solid-Phase Peptide and Peptoid Synthesis: The primary amine can be readily coupled to a resin-bound amino acid or peptide, while the Boc-protected secondary amine allows for subsequent deprotection and further functionalization. This is particularly useful for introducing N-methylation, which can enhance proteolytic stability and cell permeability of peptides.
-
Scaffold Decoration: It can be used to introduce a flexible, amino-functionalized side chain onto a core scaffold, enabling the exploration of structure-activity relationships (SAR) by derivatizing the terminal amine.
-
Linker Synthesis: The diamine structure is suitable for the construction of linkers in various drug modalities, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spacing and functionality are crucial.
-
Kinase Inhibitor Synthesis: The ethylamine backbone can be incorporated into scaffolds targeting the ATP-binding site of kinases.
Data Presentation
| Compound/Drug Candidate | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Bcr-Abl | <1 | K562 | [1] |
| Dasatinib | Src | 0.8 | - | [2] |
| Dasatinib | Lck | 1.1 | - | [2] |
| Dasatinib | c-Kit | 12 | - | [2] |
| Dasatinib | PDGFRβ | 28 | - | [2] |
Note: The synthesis of Dasatinib involves a multi-step process, and while diamine building blocks are key, the direct use of this compound is not explicitly detailed in readily available literature. This table serves as a representative example of the potency of compounds with similar structural features.
Experimental Protocols
Protocol 1: General Procedure for Coupling N-Boc-2-methylamino-ethylamine to a Resin-Bound Carboxylic Acid
This protocol describes the coupling of N-Boc-2-methylamino-ethylamine to a carboxylic acid on a solid support, a common step in the synthesis of peptides, peptoids, or other decorated scaffolds.
Materials:
-
Resin-bound carboxylic acid (e.g., Rink Amide resin with a loaded amino acid)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Hunig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the resin-bound carboxylic acid in DMF for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound starter is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 20-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Activation of Carboxylic Acid: In a separate vial, pre-activate the resin-bound carboxylic acid by adding the coupling reagent (e.g., 3 eq. of HATU) and base (e.g., 6 eq. of DIPEA) in DMF. Allow to react for 5-10 minutes.
-
Coupling Reaction:
-
Dissolve this compound (4 eq.) and an additional equivalent of base (e.g., 4 eq. of DIPEA) in DMF.
-
Add this solution to the activated resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBSA test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Boc-Deprotection (for further functionalization): To deprotect the secondary amine, treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3 x 1 min), a neutralizing wash of 10% DIPEA in DMF (2 x 1 min), and finally with DMF (3 x 1 min). The resin is now ready for further elongation or modification at the secondary amine.
-
Cleavage from Resin: After the synthesis is complete, the final compound can be cleaved from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for 2-3 hours).
Caption: Workflow for solid-phase synthesis using N-Boc-2-methylamino-ethylamine.
Signaling Pathways
As a building block for kinase inhibitors, derivatives of this compound can play a role in modulating key signaling pathways implicated in cancer. Dasatinib, for instance, targets the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML), and Src family kinases, which are involved in various cellular processes like proliferation, survival, and migration.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that drive the malignant phenotype of CML.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Their activation influences cell growth, adhesion, and motility.
Caption: Overview of the Src family kinase signaling pathway and its inhibition.
Conclusion
This compound is a highly adaptable and valuable reagent for drug discovery. Its application in solid-phase synthesis provides a straightforward method for introducing functionalized side chains and for the construction of peptidomimetics. As a component in the synthesis of small molecule kinase inhibitors, it has the potential to contribute to the development of potent therapeutics targeting critical signaling pathways in diseases such as cancer. The provided protocols and pathway diagrams serve as a foundation for researchers to explore the utility of this versatile building block in their own drug discovery programs.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Drug Analogues using N-Boc-2-methylamino-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-Boc-2-methylamino-ethylamine hydrochloride, a versatile building block for the synthesis of diverse drug analogues. The presence of a Boc-protected primary amine and a secondary amine allows for selective and sequential functionalization, making it an invaluable reagent in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Introduction
This compound is a bifunctional molecule that serves as a key intermediate in the construction of complex organic molecules, particularly in the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for the selective reaction of the secondary amine, for instance, through reductive amination with various aldehydes and ketones. Subsequent deprotection of the Boc group unmasks the primary amine for further modification, such as acylation with carboxylic acids, leading to the generation of a wide array of drug analogues. This sequential functionalization is a powerful strategy in drug discovery for exploring the chemical space around a core scaffold.
Key Applications in Drug Analogue Synthesis
The differential reactivity of the two amine functionalities in this compound makes it a valuable tool for:
-
Scaffold Elaboration: Introducing a flexible ethylamine linker with the potential for further diversification at two distinct points.
-
SAR Studies: Rapidly generating analogues with varying substituents to probe the binding requirements of a biological target.
-
Fragment-Based Drug Discovery: Utilizing the ethylamine core as a linker to connect different pharmacophoric fragments.
Experimental Protocols
Protocol 1: Reductive Amination of an Aldehyde with this compound
This protocol describes the coupling of an aromatic aldehyde with this compound via reductive amination to yield a Boc-protected secondary amine.
Materials:
-
This compound
-
4-Chlorobenzaldehyde (or other aldehyde of choice)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask, add this compound (1.05 mmol, 1.05 eq).
-
Add triethylamine (2.5 mmol, 2.5 eq) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected product.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent reactions.
Materials:
-
Boc-protected product from Protocol 1
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected product (1.0 mmol) in DCM (5 mL).
-
Add 4M HCl in 1,4-dioxane (5.0 mmol, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 3: Acylation of the Deprotected Amine
This protocol describes the coupling of the deprotected amine with a carboxylic acid to form the final drug analogue.
Materials:
-
Deprotected amine hydrochloride from Protocol 2
-
Benzoic acid (or other carboxylic acid of choice)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of benzoic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL), add EDC (1.2 mmol, 1.2 eq) and HOBt (1.2 mmol, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the deprotected amine hydrochloride (1.05 mmol, 1.05 eq) followed by DIPEA (3.0 mmol, 3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL), water (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final drug analogue.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of drug analogues synthesized using the protocols described above.
Table 1: Reductive Amination with Various Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | 4-Chlorobenzaldehyde | Boc-N'-((4-chlorophenyl)methyl)-N-methylethane-1,2-diamine | 85 | >95 |
| 2 | 2-Naphthaldehyde | Boc-N-methyl-N'-(naphthalen-2-ylmethyl)ethane-1,2-diamine | 82 | >95 |
| 3 | Thiophene-2-carbaldehyde | Boc-N-methyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | 78 | >95 |
| 4 | Pyridine-4-carbaldehyde | Boc-N-methyl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine | 75 | >95 |
Table 2: Acylation with Various Carboxylic Acids
| Entry | Deprotected Amine from (Table 1, Entry 1) | Carboxylic Acid | Final Analogue | Yield (%) | Purity (%) |
| 1 | N'-((4-chlorophenyl)methyl)-N-methylethane-1,2-diamine | Benzoic acid | N-(2-((4-chlorobenzyl)(methyl)amino)ethyl)benzamide | 72 | >98 |
| 2 | N'-((4-chlorophenyl)methyl)-N-methylethane-1,2-diamine | 4-Fluorobenzoic acid | N-(2-((4-chlorobenzyl)(methyl)amino)ethyl)-4-fluorobenzamide | 75 | >98 |
| 3 | N'-((4-chlorophenyl)methyl)-N-methylethane-1,2-diamine | Acetic acid | N-(2-((4-chlorobenzyl)(methyl)amino)ethyl)acetamide | 81 | >98 |
| 4 | N'-((4-chlorophenyl)methyl)-N-methylethane-1,2-diamine | Cyclohexanecarboxylic acid | N-(2-((4-chlorobenzyl)(methyl)amino)ethyl)cyclohexanecarboxamide | 68 | >98 |
Mandatory Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: N-Boc Deprotection of N-Boc-2-methylamino-ethylamine Hydrochloride
Welcome to the technical support center for the N-Boc deprotection of N-Boc-2-methylamino-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection reaction is sluggish or fails to reach completion when using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane). What are the potential causes and how can I resolve this?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The molar excess of the acid may be too low to effectively cleave the Boc group, especially as the reaction progresses and the liberated basic amines neutralize the acid.
-
Low Reaction Temperature: While starting the reaction at 0 °C can help control exotherms, maintaining a low temperature can significantly slow down the rate of deprotection.
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Starting Material Salt Form: Since the starting material is a hydrochloride salt, an additional equivalent of base would be required to neutralize it before the Boc-protected amine can be deprotected by the acid. In the absence of an added base, more acid will be consumed, potentially leading to an insufficient amount for the deprotection itself.
Recommended Solutions:
-
Increase Acid Equivalents: Increase the equivalents of trifluoroacetic acid (TFA) or the concentration of the HCl solution. For this specific substrate, using 5-10 equivalents of TFA is a good starting point.
-
Elevate Reaction Temperature: After the initial addition of acid at a lower temperature, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can also be considered if the reaction is still slow, provided the product is thermally stable.
-
Consider a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a potent reagent for Boc deprotection and often leads to the precipitation of the desired amine dihydrochloride salt, simplifying purification.
Issue 2: Formation of Undesired Byproducts
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis after the deprotection reaction. What are the likely side reactions?
Answer: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction.
-
t-Butylation: The newly deprotected and highly nucleophilic primary and secondary amines can be alkylated by the tert-butyl cation. This is more likely to occur if the cation is not effectively scavenged.
Recommended Solutions:
-
Use of Scavengers: The inclusion of a cation scavenger, such as triisopropylsilane (TIS) or water (typically around 2.5-5% v/v), in the reaction mixture can effectively trap the tert-butyl cation and prevent side reactions.
-
Choice of Deprotection Reagent: Using HCl in an ethereal solvent like dioxane often results in the formation of volatile isobutylene and tert-butyl chloride, which are less likely to cause side reactions with the product.
Issue 3: Difficult Product Isolation and Purification
Question: After removing the acid and solvent, I am left with a sticky oil instead of a solid, making isolation difficult. How can I obtain my product as a solid salt?
Answer: The nature of the final salt is highly dependent on the acid used for deprotection.
-
TFA Salts: Trifluoroacetate salts of amines are frequently oily and can be challenging to solidify.
-
Hygroscopic Nature: The resulting diamine dihydrochloride can be hygroscopic, readily absorbing moisture from the air to become an oil.
Recommended Solutions:
-
Switch to HCl: Using a solution of HCl in dioxane or methanol for the deprotection will yield the hydrochloride salt of the product. These salts are generally more crystalline and easier to handle than their TFA counterparts.
-
Precipitation and Trituration: After deprotection with HCl in dioxane, the product may precipitate directly from the reaction mixture. If not, the product can often be precipitated by adding a less polar solvent like diethyl ether. Subsequent washing (trituration) with ether can help to obtain a free-flowing solid.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that the work-up is performed under a dry atmosphere (e.g., nitrogen or argon) to minimize the absorption of water.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and efficient method. The deprotected diamine is significantly more polar than the N-Boc protected starting material and will have a much lower Rf value. Staining with ninhydrin is effective for visualizing the primary and secondary amines. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product mass.
Q2: My starting material is this compound. Do I need to neutralize it before the deprotection reaction?
A2: It is not strictly necessary to neutralize the hydrochloride salt before deprotection, provided that a sufficient excess of the deprotecting acid is used to account for the neutralization of the hydrochloride and to catalyze the deprotection. However, be aware that one equivalent of your acid will be consumed in this initial acid-base reaction.
Q3: Can I use thermal deprotection for this substrate?
A3: Thermal deprotection, which involves heating the substrate in a suitable solvent, is a possible alternative to acidic methods. However, the high temperatures required (often >150 °C) may not be suitable for all substrates and could lead to degradation. It is advisable to first attempt standard acidic deprotection methods.
Q4: What is the mechanism of acid-catalyzed N-Boc deprotection?
A4: The deprotection proceeds through the following steps:
-
Protonation of the carbamate oxygen by the acid.
-
Loss of the stable tert-butyl cation to form a carbamic acid intermediate.
-
Decarboxylation of the carbamic acid to release carbon dioxide and the free amine.
-
Protonation of the liberated amine by the excess acid to form the corresponding salt.
Data Presentation
The following table summarizes typical quantitative data for the two primary acidic deprotection methods for N-Boc-N'-methylethylenediamine, the free base of the target substrate.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane/Methanol |
| Starting Material | N-Boc-N'-methylethylenediamine | N-Boc-N'-methylethylenediamine |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) or Dioxane |
| Reagent Equivalents | 5 - 10 eq. | 3 - 4 eq. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Evaporation, Basification, Extraction | Evaporation or Precipitation |
| Typical Yield | >90% | >90% |
common side reactions with N-Boc-2-methylamino-ethylamine hydrochloride
Welcome to the technical support center for N-Boc-2-methylamino-ethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when preparing this compound?
A1: The most common side reaction during the synthesis of N-Boc-2-methylamino-ethylamine from N-methyl-1,2-ethanediamine is the formation of the di-Boc protected byproduct, where both the primary and secondary amines are protected. Over-bocylation can occur if an excess of di-tert-butyl dicarbonate (Boc₂O) is used or if the reaction conditions are not carefully controlled. Additionally, base-catalyzed side reactions can sometimes lead to the formation of isocyanate or urea-related impurities.[1][2]
Q2: I am seeing a significant amount of starting material (N-methyl-1,2-ethanediamine) remaining in my reaction mixture. What could be the cause?
A2: Incomplete consumption of the starting material is often due to several factors:
-
Insufficient Boc₂O: Ensure at least a stoichiometric amount of Boc₂O is used. A slight excess (e.g., 1.05-1.1 equivalents) is often recommended to drive the reaction to completion.
-
Inadequate Base: A suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid generated during the reaction. Ensure the correct stoichiometry of the base is used.
-
Low Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control selectivity, allowing the reaction to warm to room temperature is typically necessary for it to go to completion.[3]
-
Poor Quality Reagents: Ensure that the Boc₂O and solvents are anhydrous and of high purity.
Q3: During a subsequent deprotection of the Boc group, I am observing unexpected byproducts. What are the likely causes?
A3: The acidic conditions required for Boc deprotection can sometimes lead to side reactions, especially if the substrate contains other acid-labile functional groups. The formation of tert-butyl cation during deprotection can also lead to alkylation of nucleophilic sites on the substrate or in the solvent.[1] The use of scavengers, such as anisole or thioanisole, can help to mitigate these side reactions.
Q4: Can I use this compound directly in coupling reactions?
A4: this compound is the protected form of the amine. For coupling reactions such as amide bond formation or reductive amination, the Boc-protected secondary amine needs to be deprotected first to liberate the free amine. The hydrochloride salt form also implies that the amine is protonated and will likely require neutralization with a base before it can act as a nucleophile in subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield of N-Boc-2-methylamino-ethylamine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted N-methyl-1,2-ethanediamine.
-
The isolated yield of the desired product is below expectations.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry | Carefully check the molar equivalents of N-methyl-1,2-ethanediamine, Boc₂O, and the base. A slight excess of Boc₂O (1.05-1.1 eq.) can improve conversion. |
| Suboptimal Reaction Conditions | Ensure the reaction is allowed to stir for a sufficient amount of time at room temperature after the initial cooling. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. |
| Reagent Quality | Use fresh, anhydrous solvents and high-purity Boc₂O. Moisture can hydrolyze Boc₂O and affect the reaction efficiency. |
Issue 2: Formation of Di-Boc Byproduct
Symptoms:
-
A significant spot corresponding to a higher molecular weight and less polar compound is observed on TLC or LC-MS.
-
NMR analysis of the crude product shows signals corresponding to two Boc groups.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess Boc₂O | Reduce the amount of Boc₂O used to be closer to a 1:1 molar ratio with the starting diamine. |
| Reaction Temperature | Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of Boc₂O to favor the more nucleophilic primary amine's reaction. |
| Slow Addition | Add the Boc₂O solution dropwise to the solution of the diamine to maintain a low local concentration of the protecting agent. |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection of N-methyl-1,2-ethanediamine
Objective: To synthesize N-Boc-2-methylamino-ethylamine with high selectivity and yield.
Materials:
-
N-methyl-1,2-ethanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve N-methyl-1,2-ethanediamine (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq.) to the solution.
-
In a separate flask, dissolve Boc₂O (1.05 eq.) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over 30-60 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-methylamino-ethylamine.
-
For purification, the crude product can be purified by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and dry under vacuum to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for common issues in the synthesis of N-Boc-2-methylamino-ethylamine.
Caption: Reaction pathway for the synthesis of N-Boc-2-methylamino-ethylamine and a common side reaction.
References
Technical Support Center: Optimizing Reaction Yields with N-Boc-2-methylamino-ethylamine hydrochloride
Welcome to the technical support center for N-Boc-2-methylamino-ethylamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges encountered during experiments with this versatile reagent.
I. Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am experiencing a low yield in my amide coupling reaction between a carboxylic acid and this compound. What are the common causes and how can I improve the yield?
Possible Causes and Solutions:
-
Inadequate Neutralization of the Hydrochloride Salt: this compound is a salt. The secondary amine needs to be in its free base form to be nucleophilic. Insufficient base will result in a low concentration of the reactive amine.
-
Solution: Use at least 2.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to both neutralize the hydrochloride and quench the acid produced during the coupling reaction.
-
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical, especially for sterically hindered substrates.
-
Solution: For routine couplings, carbodiimides like EDC in combination with an additive such as HOBt or OxymaPure can be effective. For more challenging or sterically hindered carboxylic acids, consider using more potent uronium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents like PyAOP or PyBOP.[1][2]
-
-
Incomplete Carboxylic Acid Activation: The reaction will not proceed if the carboxylic acid is not effectively activated.
-
Solution: Allow for a pre-activation step where the carboxylic acid, coupling reagent, and base (for uronium/aminium and phosphonium reagents) are stirred together for 15-30 minutes before adding the this compound.
-
-
Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and reducing the yield.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or near the secondary amine can slow down the reaction.
-
Solution: Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions by TLC or LC-MS.[1] Consider using a more powerful coupling reagent as mentioned above.
-
-
Side Reactions: The formation of byproducts such as N-acylurea (with carbodiimides) can reduce the yield of the desired amide.
-
Solution: Use additives like HOBt or OxymaPure with carbodiimides to suppress N-acylurea formation.[2]
-
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting decision tree for low amide coupling yield.
Issue 2: Low Yield in Reductive Amination Reactions
Question: My reductive amination reaction between an aldehyde/ketone and this compound is giving a low yield. What could be the problem?
Possible Causes and Solutions:
-
Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion intermediate. This can be slow or incomplete.
-
Solution: Ensure the reaction is stirred for a sufficient time (e.g., 1 hour) after mixing the aldehyde/ketone and the amine (with base) before adding the reducing agent. For less reactive carbonyls, the addition of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can sometimes improve yields.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is crucial and depends on the reaction conditions and substrate.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective choice for one-pot reductive aminations. Sodium cyanoborohydride (NaCNBH₃) is also commonly used. If using a more reactive reducing agent like sodium borohydride (NaBH₄), it should be added after imine formation is complete, as it can reduce the starting aldehyde/ketone.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions or incomplete conversion.
-
Solution: Use a slight excess of the amine or carbonyl compound to drive the reaction to completion. Ensure at least 2.0 equivalents of the reducing agent are used.
-
-
Hydrolysis of the Imine Intermediate: The presence of excessive water can hydrolyze the imine back to the starting materials.
-
Solution: Use anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).
-
Troubleshooting Workflow for Low Reductive Amination Yield
Caption: Troubleshooting decision tree for low reductive amination yield.
II. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a base in reactions with this compound?
A1: this compound is the hydrochloride salt of the amine. For the secondary amine to act as a nucleophile in reactions like amide coupling or reductive amination, it must be in its free base form. A base is required to neutralize the hydrochloride, thereby liberating the free amine. In amide coupling, an additional equivalent of base is often needed to neutralize the acidic byproduct generated during the reaction.
Q2: Which amine on this compound is more reactive?
A2: The primary amine is protected by the tert-butyloxycarbonyl (Boc) group, rendering it unreactive under typical amide coupling and reductive amination conditions. The secondary methylamino group is the reactive nucleophile in these transformations. This differential protection allows for selective functionalization of the secondary amine.
Q3: What are common side reactions to watch out for?
A3:
-
In Amide Coupling:
-
Racemization: If coupling a chiral carboxylic acid, racemization can occur, especially with carbodiimide reagents. Using additives like HOBt or HOAt, or switching to uronium/phosphonium reagents, can minimize this.[1]
-
N-acylurea formation: This is a common side reaction with carbodiimide reagents (e.g., EDC, DCC) that consumes the activated acid. Using an additive like HOBt or OxymaPure helps to suppress this.
-
-
In Reductive Amination:
-
Over-alkylation: If the product of the reaction is also reactive, it may compete with the starting amine, leading to dialkylation. This is less of a concern with this compound as the other amine is protected.
-
Reduction of the carbonyl group: If a strong reducing agent like NaBH₄ is used before imine formation is complete, it can reduce the starting aldehyde or ketone to the corresponding alcohol.
-
Q4: How should I purify the product of my reaction?
A4: Purification strategies depend on the properties of the product.
-
Aqueous Work-up: A standard work-up often involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.
Q5: How do I remove the Boc protecting group after my reaction?
A5: The Boc group is typically removed under acidic conditions. A common method is to treat the protected compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% v/v) or with a 4M solution of HCl in an organic solvent like dioxane or methanol. The reaction is usually complete within 1-2 hours at room temperature.
III. Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Note: The following yield ranges are representative for amide coupling reactions and can vary based on the specific carboxylic acid substrate and reaction conditions.
| Coupling Reagent | Class | Base | Typical Yield Range | Key Considerations |
| EDC/HOBt | Carbodiimide | DIPEA or TEA | 70-90% | Cost-effective; may require longer reaction times and is more prone to racemization and N-acylurea side products.[2] |
| HATU | Uronium/Aminium | DIPEA | 85-98% | Highly efficient, especially for sterically hindered substrates; faster reaction times.[1][2] |
| HBTU | Uronium/Aminium | DIPEA | 80-95% | A reliable and effective reagent, slightly less reactive than HATU. |
| PyBOP | Phosphonium | DIPEA | 80-95% | Effective for hindered couplings with a good safety profile; byproducts are generally not carcinogenic.[2] |
| COMU | Uronium/Aminium | DIPEA | 85-98% | A third-generation uronium reagent with high efficiency and improved safety and solubility profile compared to HBTU/HATU.[2] |
Table 2: Common Conditions for Reductive Amination
| Reducing Agent | Solvent | Key Characteristics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild and selective; suitable for one-pot reactions with a wide range of aldehydes and ketones. |
| Sodium cyanoborohydride (NaCNBH₃) | MeOH, EtOH | Effective but toxic; stable in acidic conditions which can favor iminium ion formation. |
| Sodium borohydride (NaBH₄) | MeOH, EtOH | More reactive; can reduce the starting carbonyl, so it should be added after imine formation is complete. |
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a one-pot method for the reductive amination of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
DIPEA (or TEA) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous DCM or DCE
-
Standard work-up and purification reagents
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 eq), this compound (1.0 eq), and DIPEA (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
-
Reaction: Continue to stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir for 15-30 minutes. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
V. Mandatory Visualizations
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for amide coupling.
References
Technical Support Center: Purification of N-Boc-2-methylamino-ethylamine Hydrochloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N-Boc-2-methylamino-ethylamine hydrochloride and its derivatives by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives via column chromatography.
Problem 1: Poor Separation or Co-elution of Compound with Impurities
-
Possible Cause A: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for separating the target compound from impurities.
-
Solution: Conduct a thorough Thin Layer Chromatography (TLC) analysis using various solvent systems (e.g., gradients of ethyl acetate in hexanes, or chloroform/methanol) to identify the ideal mobile phase that provides good separation with a target Rf value of approximately 0.2-0.4 for the desired product.[1]
-
-
Possible Cause B: Column Overloading. Exceeding the loading capacity of the column can lead to broad peaks and poor separation.[2][3]
-
Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude material weight ratio of 50-100:1.[1]
-
-
Possible Cause C: Similar Polarity of Products. The desired mono-Boc-protected product and potential di-Boc-protected byproducts or unreacted diamine may have very similar polarities, making chromatographic separation difficult.[4]
-
Solution: Consider an acid-base extraction prior to chromatography to remove unreacted diamine and the mono-Boc product from the di-Boc byproduct.[4]
-
Problem 2: Peak Tailing or Streaking of the Compound on TLC and Column
-
Possible Cause A: Interaction with Acidic Silica Gel. The basic amine functionality of the compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1][2]
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.5-1.0% v/v).[1][2] This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.
-
Solution 2: Use an alternative stationary phase, such as amine-functionalized silica or basic alumina, which are better suited for the purification of basic compounds.[2][4][5]
-
-
Possible Cause B: The compound is loaded as a hydrochloride salt. The salt form is highly polar and may interact strongly with the stationary phase or streak.
-
Solution: Neutralize the crude hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution) during the workup procedure before loading it onto the column.
-
Problem 3: Compound is Stuck on the Column or Recovery is Low
-
Possible Cause A: Mobile Phase is Not Polar Enough. The eluent may not have sufficient strength to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final polarity is high enough to elute all compounds. For very polar compounds, a solvent system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[6]
-
-
Possible Cause B: On-column Decomposition. The compound may be unstable on silica gel.[6]
Problem 4: Unexpected Loss of the Boc-Protecting Group
-
Possible Cause: Exposure to Acidic Conditions. While generally stable, the Boc group is acid-labile and can be cleaved under strongly acidic conditions.[8][9]
-
Solution: Ensure that the mobile phase is not acidic. If an acidic workup was performed, thoroughly neutralize the crude product before chromatography. Avoid using highly acidic additives in the eluent.[4] During solvent removal, co-evaporation with a non-acidic solvent like toluene can help remove traces of acid.[9]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to neutralize the hydrochloride salt before column chromatography?
A1: Yes, it is highly recommended to neutralize the hydrochloride salt before purification on silica gel. The salt is highly polar and will likely stick to the top of the column or streak, leading to poor separation and recovery. A pre-chromatography workup with a mild aqueous base like sodium bicarbonate is a common practice.
Q2: What is the ideal Rf value I should aim for during TLC method development?
A2: An Rf value between 0.2 and 0.4 is generally considered ideal for good separation in column chromatography.[1] This range allows for a sufficient separation window between the desired compound and its impurities.
Q3: Can I use reversed-phase chromatography for these compounds?
A3: Reversed-phase chromatography is a viable option. However, if using an acidic mobile phase modifier like trifluoroacetic acid (TFA), there is a risk of cleaving the Boc-protecting group, especially during the evaporation of fractions.[9] If TFA is used, it should be at a low concentration (e.g., 0.1%), and lyophilization is a gentler method for solvent removal.[9] Using a buffer at a neutral pH is a safer alternative.[9]
Q4: My compound is an oil. How can I make it easier to handle after purification?
A4: If the purified N-Boc-2-methylamino-ethylamine derivative is an oil, it can sometimes be converted into a solid salt (e.g., hydrochloride or tartrate) for easier handling, storage, and characterization.[4]
Q5: What visualization techniques can I use for TLC analysis?
A5: Since Boc-protected amines may not be UV-active, visualization can be achieved using stains such as potassium permanganate, ninhydrin (which will stain the free amine if present), or iodine vapor.
Data Presentation
Table 1: Recommended Chromatographic Purification Parameters
| Parameter | Description | Source(s) |
| Technique | Flash Column Chromatography | [1] |
| Stationary Phase | Silica Gel | [1][10] |
| Basic Alumina | [4][7] | |
| Amine-functionalized Silica | [2][5] | |
| Mobile Phase System 1 | Gradient Elution: Ethyl Acetate in Hexane | [1] |
| Mobile Phase System 2 | Isocratic or Gradient Elution: Chloroform/Methanol | [1][10] |
| Optional Additive | Triethylamine (TEA) | [1][2] |
| Purpose of Additive | To neutralize acidic silica and prevent peak tailing | [1] |
| Recommended % of Additive | 0.5 - 1.0% (v/v) added to the mobile phase | [1][2] |
Experimental Protocols
Detailed Methodology for Purification of N-Boc-2-methylamino-ethylamine
-
Preliminary TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane (DCM).[1]
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane, or 95:5 Chloroform/Methanol).[1][10]
-
Add 0.5% TEA to the solvent systems to mimic the column conditions.[1]
-
Visualize the plates (e.g., using a potassium permanganate stain) to determine the optimal solvent system for separation.[1]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 1:50 Ethyl Acetate/Hexane). The amount of silica should be 50-100 times the weight of the crude material.[1]
-
Pour the slurry into the column and gently tap to ensure even packing and dislodge any air bubbles.[1]
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[1]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.[1]
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as required based on TLC analysis.
-
-
Fraction Analysis and Product Isolation:
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sciforum.net [sciforum.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reductive Amination with N-Boc-2-methylamino-ethylamine hydrochloride
Welcome to the technical support center for troubleshooting reductive amination reactions involving N-Boc-2-methylamino-ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is incomplete, showing significant amounts of unreacted starting materials. What are the common causes?
A1: Incomplete reductive amination can stem from several factors. The primary reasons include inefficient imine or iminium ion formation, decomposition or inactivity of the reducing agent, and suboptimal reaction conditions such as pH and temperature.[1][2] The use of a hydrochloride salt of the amine requires the addition of a base to liberate the free amine for the reaction to proceed.
Q2: I am observing the formation of side products. What are the likely culprits?
A2: Common side products in reductive amination include the formation of over-alkylated tertiary amines and the reduction of the starting aldehyde or ketone to an alcohol.[1][3][4] Over-alkylation can be a particular issue with primary amines.[5] The choice of reducing agent is critical; for instance, sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, whereas sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are more selective for the imine/iminium ion.[1][6][7]
Q3: How does the hydrochloride salt of N-Boc-2-methylamino-ethylamine affect the reaction?
A3: The amine hydrochloride salt is acidic and will protonate the amine, rendering it non-nucleophilic.[6] It is crucial to add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine to react with the carbonyl compound.[4][8]
Q4: What is the optimal pH for this reaction, and how do I maintain it?
A4: The optimal pH for reductive amination is typically mildly acidic, in the range of 4-7.[1][9] This pH range is a compromise: it's acidic enough to catalyze imine formation but not so acidic as to fully protonate the amine starting material.[6] When using an amine hydrochloride salt and adding a base, the resulting amine salt can act as a buffer. For other systems, buffers like acetic acid/acetate can be employed.[2][10]
Q5: Which reducing agent is best suited for the reductive amination of a sterically hindered amine like N-Boc-2-methylamino-ethylamine?
A5: For sterically hindered amines, a milder and more selective reducing agent is often preferred to avoid side reactions and drive the reaction to completion.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity for imines over carbonyls, and effectiveness in non-protic solvents.[1][7][13][14] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine/iminium ion formation. | Add a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation. Ensure the pH is mildly acidic (pH 4-7).[1] For sluggish reactions, consider gentle heating.[1] |
| Decomposition of the reducing agent. | Use fresh reducing agent. NaBH(OAc)₃ is sensitive to water.[13] Ensure anhydrous reaction conditions if using sensitive reagents. | |
| Amine hydrochloride salt not neutralized. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) to free the amine.[8] | |
| Steric hindrance from the Boc group and methyl substituent. | Increase reaction time and/or temperature. Consider using a more reactive aldehyde if possible. A more potent reducing system might be necessary for particularly hindered substrates.[11][12] | |
| Presence of Carbonyl Starting Material | Reducing agent is too weak or has decomposed. | Add a fresh portion of the reducing agent. If using a mild reducing agent like NaBH(OAc)₃, ensure the imine has formed before expecting reduction. |
| Inefficient imine formation. | See "Low or No Product Yield" section above. | |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent. | Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduce the iminium ion over the carbonyl.[6][7] If using NaBH₄, add it after allowing sufficient time for imine formation.[1][13] |
| Over-alkylation of the Amine | The secondary amine product is reacting with another molecule of the aldehyde and being reduced. | This is less of a concern with N-Boc-2-methylamino-ethylamine as it is a secondary amine. However, if a primary amine were used, adding di-tert-butyl dicarbonate ((Boc)₂O) can trap the secondary amine product as its Boc-protected derivative, preventing further reaction.[4] |
| Difficult Product Isolation | Product and starting materials have similar polarities. | Utilize an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the purified product into an organic solvent.[1] |
Experimental Protocols
General Protocol for Reductive Amination with this compound
-
To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add triethylamine (1.1 mmol) at room temperature.[8]
-
Stir the mixture vigorously for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Prepare the TLC plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate:
-
On the left, spot a dilute solution of your aldehyde/ketone starting material.
-
In the middle, spot a small aliquot of the reaction mixture.
-
On the right, spot a co-spot (both the starting material and the reaction mixture on the same spot).
-
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the starting line.[15]
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp.[16] If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or ninhydrin for amines).
-
Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[17] An incomplete reaction will show spots for both starting material and product.
Visualizations
Caption: Workflow for reductive amination highlighting key steps and potential failure points.
Caption: Decision tree for troubleshooting incomplete reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. jocpr.com [jocpr.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. nbinno.com [nbinno.com]
- 11. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. coconote.app [coconote.app]
- 17. youtube.com [youtube.com]
Technical Support Center: Alternative Methods for Boc Deprotection with Acid-Sensitive Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from substrates with acid-sensitive functionalities. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive substrates, presented in a question-and-answer format.
Issue 1: Degradation of Acid-Sensitive Functional Groups
Question: My substrate contains acid-labile groups (e.g., esters, acetals, silyl ethers) that are being cleaved or degraded under standard acidic deprotection conditions (TFA or HCl). What are my options?
Answer: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be detrimental to molecules with sensitive functionalities.[1] In such cases, alternative, milder deprotection methods are recommended.
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1][2]
-
Non-Acidic Methods: For highly sensitive substrates, investigate methods like thermal deprotection or the use of oxalyl chloride in methanol.[1][3]
Issue 2: Incomplete or Slow Deprotection with Mild Reagents
Question: I'm using a milder deprotection method to preserve other functional groups, but the reaction is sluggish or does not go to completion. How can I improve the efficiency?
Answer: Incomplete deprotection can be a significant issue when using milder conditions.[4]
Potential Causes and Solutions:
-
Insufficient Reagent Equivalents: The amount of the deprotecting agent may be too low. Consider a modest increase in the equivalents of the reagent.
-
Low Reaction Temperature: While aiming for mildness, the temperature might be too low for the reaction to proceed at a reasonable rate. Gentle warming (e.g., to 40°C) can sometimes be effective, but should be done cautiously to avoid side reactions.[4]
-
Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment, slowing down the reaction.[4][5] In such cases, a longer reaction time or a slight increase in temperature may be necessary.
-
Solvent Effects: Ensure your substrate is fully dissolved. For some methods, anhydrous conditions might improve the outcome.[5]
Issue 3: Formation of tert-butylation Byproducts
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[1][6]
Recommended Solutions:
-
Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation.[1] Common scavengers include:
Frequently Asked Questions (FAQs)
Q1: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A1: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][7] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[8] Efforts are also ongoing to replace chlorinated solvents like dichloromethane (DCM) with more benign alternatives.[1]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[4][5]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Selective deprotection can be challenging but is achievable under certain conditions. The reactivity of a Boc group can be influenced by its electronic and steric environment. For instance, some milder methods may allow for the selective deprotection of secondary N-Boc groups over primary ones.[4] Careful optimization of reagents, stoichiometry, and reaction time is crucial.
Comparative Data of Alternative Boc Deprotection Methods
The following table summarizes various non-acidic or mild-acidic methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies.[9]
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [9] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [9] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [3][9] |
| Aqueous Phosphoric Acid | Various Amines | 85 wt% H₃PO₄ in THF, RT | 4 - 8 h | High | [5][10] |
| p-Toluenesulfonic Acid (pTSA) | Various Amines | Stoichiometric pTSA in Acetonitrile/Methanol, RT | Variable | Good | [1][4] |
| Trimethylsilyl Iodide (TMSI) | Various Amines | TMSI in CHCl₃ or Acetonitrile, RT | Not Specified | Good | [1][7] |
Detailed Experimental Protocols
Protocol 1: Thermal Deprotection in Boiling Water
This method is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[7]
-
Reagents and Materials:
-
Boc-protected amine
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
-
Procedure:
-
Suspend the N-Boc protected amine in water in a round-bottom flask.[7]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[7]
-
Monitor the reaction by TLC. The reaction time can vary from minutes to several hours, depending on the substrate.[7] For many substrates, the reaction is complete in under 15 minutes.[7]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).[7]
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.[7]
-
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This method is tolerant of various functional groups, including acid-labile esters.[3][4]
-
Reagents and Materials:
-
Boc-protected amine
-
Anhydrous methanol
-
Oxalyl chloride
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol at room temperature.
-
Slowly add oxalyl chloride (3 equivalents) to the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is often obtained as the hydrochloride salt.
-
Protocol 3: Deprotection using Aqueous Phosphoric Acid
This method offers a mild and environmentally benign option.[10]
-
Reagents and Materials:
-
Boc-protected substrate
-
Tetrahydrofuran (THF)
-
Aqueous phosphoric acid (85 wt%)
-
Saturated aqueous NaHCO₃
-
Suitable organic solvent for extraction
-
-
Procedure:
-
Dissolve the Boc-protected substrate in THF.
-
Add aqueous phosphoric acid (85 wt%).[5]
-
Stir the mixture at room temperature for 4-8 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).[5]
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]
-
Visualizations
Caption: Decision tree for selecting an alternative Boc deprotection method.
Caption: Experimental workflow for Boc deprotection using oxalyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
work-up procedures for reactions involving N-Boc-2-methylamino-ethylamine hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-2-methylamino-ethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a white crystalline solid.[1] It is soluble in some organic solvents like methanol, dimethylformamide, and ethyl acetate.[1] As a hydrochloride salt, it is expected to be soluble in water.[2] The Boc (tert-butyloxycarbonyl) group serves to protect the primary amine, making it a useful intermediate in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1][3]
Q2: How do I handle the hydrochloride salt in a reaction that requires the free amine?
If your reaction requires the free amine form, the hydrochloride salt must be neutralized. This is typically done by treating it with a base. A common method is to dissolve the salt in a suitable solvent and add a base to "free-base" the amine before proceeding with the reaction.[4] For example, you can dissolve the hydrochloride salt in a solvent like dichloromethane (DCM) and wash it with an aqueous solution of a mild base such as sodium bicarbonate or sodium carbonate. After extraction, the organic layer containing the free amine can be dried and used in the subsequent reaction.
Q3: How can I monitor the progress of a reaction involving this compound?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. The starting material and the product will likely have different polarities, resulting in different Retention Factor (Rf) values. For reactions where the Boc group is removed, the resulting free amine will be significantly more polar than the starting material, leading to a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot, confirming the formation of the free amine.[5]
Q4: What are the standard conditions for removing the N-Boc protecting group?
The N-Boc group is typically removed under mild acidic conditions.[6][7] Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
-
Hydrogen chloride (HCl) in an organic solvent such as dioxane, ethyl acetate, or methanol.[5][8][9]
-
Aqueous phosphoric acid in a solvent like tetrahydrofuran (THF).[5][7]
In some cases, thermal deprotection by heating the compound in a suitable solvent can also be effective, avoiding the need for acid.[5][10]
Troubleshooting Guide
This section addresses specific issues that may arise during work-up procedures for reactions involving this compound.
Issue 1: Incomplete or slow Boc deprotection.
-
Question: My N-Boc deprotection reaction is not going to completion, even with standard acidic conditions (e.g., TFA in DCM). What could be the cause and how can I fix it?
-
Answer: Several factors could lead to incomplete deprotection:
-
Insufficient Acid: The concentration or strength of the acid may be too low.[5] Consider increasing the concentration of TFA or switching to a stronger acid system like HCl in dioxane.[5]
-
Low Temperature: Reactions performed at 0°C or below may proceed very slowly.[5] Allowing the reaction to warm to room temperature can increase the rate.
-
Steric Hindrance: If the molecule is sterically hindered around the Boc-protected amine, more forceful conditions may be required.[5]
-
Issue 2: Formation of a t-butylated byproduct.
-
Question: I am observing a side product with an additional tert-butyl group after my Boc deprotection. How can I prevent this?
-
Answer: The tert-butyl cation generated during acidic deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule.[11] This is particularly common with electron-rich aromatic rings or sulfur-containing functional groups. To prevent this, you can add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
Issue 3: Difficulty extracting the product from the aqueous layer.
-
Question: After quenching my reaction and performing an aqueous work-up, my product seems to remain in the aqueous layer. What should I do?
-
Answer: If your product is a free amine, it can become protonated in an acidic aqueous solution, making it highly water-soluble. To extract it into an organic solvent, you need to basify the aqueous layer with a base like sodium hydroxide or sodium carbonate until it is pH basic. This will deprotonate the amine, making it less water-soluble and more soluble in organic solvents like ethyl acetate or dichloromethane.
Issue 4: Emulsion formation during aqueous work-up.
-
Question: An emulsion formed during the extraction process, making it difficult to separate the organic and aqueous layers. How can I resolve this?
-
Answer: Emulsions can form when residual polar solvents like DMF or DMSO are present.[12] Diluting the mixture with more of the extraction solvent and water can help. Adding a saturated solution of sodium chloride (brine) can also help to break up emulsions by increasing the ionic strength of the aqueous phase.[13] In some cases, filtering the emulsified mixture through a pad of Celite can be effective.
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture
-
Solvent Removal: If the reaction was carried out in a high-boiling point solvent like DMF or DMSO, it is advisable to remove it under reduced pressure. If a small amount remains, dilute the mixture significantly with the extraction solvent.[12]
-
Quenching: Cool the reaction mixture in an ice bath and slowly add an aqueous solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate) to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
If the reaction mixture is acidic, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
If the reaction mixture is basic, wash with a dilute acid solution (e.g., 1M HCl), but only if your desired product is stable to acid and does not contain a basic nitrogen that would cause it to partition into the aqueous layer.
-
Perform a final wash with brine to help remove residual water from the organic layer.[13]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[6]
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase. The amount of silica gel should be appropriate for the amount of crude material.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The choice of solvents will depend on the polarity of the product. A common solvent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Parameter | Value/Range | Application | Source |
| Boc Deprotection Reagent | 4M HCl in Dioxane | Standard Boc deprotection | [8] |
| Boc Deprotection Reagent | 20% TFA in DCM | Standard Boc deprotection | [8] |
| Purification Method | Silica Gel Chromatography | General purification of N-Boc protected amines | [6] |
| TLC Stain for Amines | Ninhydrin solution | Visualization of free amines on TLC plates | [5][13] |
| Work-up Wash | Saturated aq. NaHCO₃ | Neutralization of acidic reaction mixtures | [9] |
| Work-up Wash | Brine (Saturated aq. NaCl) | Breaking emulsions and removing water | [13] |
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Monitoring N-Boc-2-methylamino-ethylamine Hydrochloride Couplings
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with amide couplings involving N-Boc-2-methylamino-ethylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my amide coupling reaction with this compound?
A1: The most common and effective methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] TLC offers a quick, qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS provides more detailed quantitative information and allows for the identification of the desired product and any side products by their mass-to-charge ratio. For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is also used, particularly to analyze the final, purified product.[2][3]
Q2: My amine starting material is a hydrochloride salt. Do I need to perform a specific step before starting the coupling reaction?
A2: Yes. The amine hydrochloride salt is not nucleophilic enough to participate in the coupling reaction. You must add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture to neutralize the hydrochloride and liberate the free secondary amine.[1] Typically, at least 2 equivalents of base are used: one to neutralize the salt and one to scavenge the acid produced during the coupling reaction itself.
Q3: What is a good starting point for a TLC solvent system to monitor this reaction?
A3: A common starting point for separating amines, carboxylic acids, and their corresponding amide products is a mixture of a non-polar and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[4][5] Given the polarity of the starting materials and product, a system of DCM:Methanol (e.g., 10:1) or Ethyl Acetate is often effective. You may need to add a small amount of TEA or acetic acid to the eluent to prevent streaking of the amine or carboxylic acid spots, respectively.
Q4: How do I visualize the spots on the TLC plate if my compounds are not UV-active?
A4: If your starting materials or product are not visible under a UV lamp, you can use a variety of chemical stains. For amines and amides, the most common stains are:
-
Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with many functional groups.[5]
-
Ninhydrin stain: This stain is excellent for visualizing primary and secondary amines, which will typically appear as colored spots (often purple or yellow).
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[5]
Q5: My TLC shows that the carboxylic acid is being consumed, but I don't see a clear product spot and my amine spot remains intense. What is happening?
A5: This pattern suggests that the carboxylic acid is being activated (e.g., by HATU or EDC) but is not coupling with the amine.[6] Several factors could be responsible:
-
Insufficient Base: The N-Boc-2-methylamino-ethylamine may still be protonated. Ensure you have added sufficient DIPEA or TEA to neutralize the HCl salt and the acid generated during activation.
-
Steric Hindrance: As a secondary amine, N-Boc-2-methylamino-ethylamine is more sterically hindered than a primary amine. The reaction may require longer reaction times, elevated temperatures (e.g., 40-60 °C), or a more potent coupling reagent.[7][8]
-
Poor Amine Nucleophilicity: Although less common, if the carboxylic acid partner has strong electron-withdrawing groups, the overall reactivity might be low.
Q6: I see multiple new spots on my TLC/LC-MS. What are the likely side products?
A6: In amide couplings, especially with carbodiimide reagents like EDC, several side products can form:
-
N-acylurea: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[9] Adding an agent like HOBt or NHS can minimize this.[9]
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.
-
Diketopiperazine Formation: While less likely with this specific amine, if you are working with dipeptides, intramolecular cyclization can occur.[9]
Troubleshooting Guide
This section addresses common issues encountered during the coupling reaction and provides systematic solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting materials persist after extended time) | 1. Insufficient Amine Neutralization: The hydrochloride salt of the amine was not fully neutralized. 2. Inactive Coupling Reagent: The coupling reagent (e.g., HATU, EDC) has degraded due to moisture. 3. Steric Hindrance: The secondary amine is sterically hindered, slowing the reaction rate.[7] 4. Low Temperature: The reaction requires more thermal energy to overcome the activation barrier. | 1. Add an additional equivalent of a non-nucleophilic base like DIPEA. 2. Use a fresh bottle of the coupling reagent. Store reagents under inert gas and in a desiccator. 3. Increase the reaction time, or consider switching to a more powerful coupling reagent like COMU. 4. Gently heat the reaction mixture (e.g., to 40-50 °C) and continue monitoring.[8] |
| Low Product Yield | 1. Side Product Formation: The activated acid is reacting via alternative pathways (e.g., N-acylurea formation).[9] 2. Difficult Purification: The product has similar polarity to a byproduct, leading to loss during chromatography. 3. Product Degradation: The product may be unstable to the workup conditions. | 1. If using EDC, add an equivalent of HOBt or NHS to trap the active ester and prevent rearrangement.[1] 2. Optimize the column chromatography solvent system using TLC. Consider an alternative workup, such as an acidic/basic wash sequence to remove impurities.[1][10] 3. Ensure workup conditions are mild. If the Boc group is unintentionally cleaved by acidic conditions, neutralize the product mixture promptly. |
| Multiple Unidentified Products | 1. Reaction with Solvent: The activated acid may be reacting with the solvent (e.g., if using an alcohol as a solvent). 2. Boc-Deprotection: If any acidic conditions are present, the Boc protecting group may be partially or fully removed.[11] 3. Impure Starting Materials: One of the starting materials may contain impurities that are also reacting. | 1. Use dry, aprotic solvents such as DMF, DCM, or NMP.[12] 2. Maintain neutral or basic conditions throughout the coupling. Check the pH of the reaction mixture. 3. Verify the purity of the carboxylic acid and the amine by NMR or LC-MS before starting the reaction. |
Experimental Protocols
Protocol 1: General Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom.
-
Spotting:
-
Dissolve a small amount of your carboxylic acid starting material in a suitable solvent (e.g., DCM) to create a reference spot (SM1).
-
Dissolve a small amount of this compound and a drop of DIPEA in a solvent to create the second reference spot (SM2).
-
Using a capillary tube, carefully take a small aliquot from the reaction mixture.
-
Spot SM1, SM2, and the reaction mixture on the baseline of the TLC plate. A co-spot (spotting the reaction mixture on top of the starting material spots) is highly recommended to confirm identities.[10]
-
-
Development: Place the plate in a TLC chamber containing the chosen eluent (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the baseline. Let the solvent front run until it is ~1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize under a UV lamp (254 nm) and circle any visible spots.
-
Dip the plate in a potassium permanganate (KMnO₄) or ninhydrin stain, then gently heat with a heat gun until spots appear.
-
-
Analysis: The reaction is complete when the starting material spots have disappeared (or are very faint) and a new spot, corresponding to the amide product, is prominent. The product's Rf value should be intermediate between the more polar carboxylic acid and the amine.
Protocol 2: Monitoring by LC-MS
-
Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture and dilute it significantly with a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
LC Conditions (Typical):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.[9]
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Monitor the expected m/z values for the protonated ions [M+H]⁺ of both starting materials and the final amide product.
-
-
Analysis: Track the decrease in the peak areas of the starting materials and the increase in the peak area of the desired product over time to determine the reaction's progress and completion.
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Boc-Protected Diamines: An Analysis of N-Boc-2-methylamino-ethylamine Hydrochloride and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-Boc-2-methylamino-ethylamine hydrochloride and its close structural analogs. By presenting experimental data alongside detailed protocols, this document aims to serve as a practical resource for the unambiguous identification and quality assessment of these critical building blocks.
Comparative NMR Data Analysis
The following table summarizes the ¹H and ¹³C NMR chemical shifts for N-Boc-N-methylethylenediamine (predicted) and N-Boc-ethylenediamine (experimental). These values are crucial for identifying the key structural motifs within these molecules.
| Assignment | N-Boc-N-methylethylenediamine (Predicted ¹H NMR) | N-Boc-ethylenediamine (Experimental ¹H NMR) | N-Boc-N-methylethylenediamine (Predicted ¹³C NMR) | N-Boc-ethylenediamine (Experimental ¹³C NMR) |
| Boc (-C(CH₃)₃) | ~1.4 ppm (s, 9H) | ~1.42 ppm (s, 9H) | ~28 ppm | ~28.4 ppm |
| Boc (-C(CH₃)₃) | - | - | ~80 ppm | ~79.1 ppm |
| Boc (-C=O) | - | - | ~156 ppm | ~156.3 ppm |
| -N-CH₃ | ~2.8 - 3.0 ppm (s, 3H) | - | ~34 ppm | - |
| -N(CH₃)-CH₂- | ~3.2 - 3.4 ppm (t) | - | ~48 - 50 ppm | - |
| -CH₂-NH₂ | ~2.7 - 2.9 ppm (t) | ~2.86 ppm (t, 2H) | ~39 - 41 ppm | ~41.8 ppm |
| -NH-CH₂- | - | ~3.24 ppm (q, 2H) | - | ~41.1 ppm |
| -NH₂ | Variable (br s, 2H) | Variable (br s, 2H) | - | - |
Predicted data for N-Boc-N-methylethylenediamine is sourced from a technical guide by BenchChem.[1] Experimental data for N-Boc-ethylenediamine is sourced from public spectral databases like SpectraBase and PubChem.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation and comparison.
Sample Preparation
-
Accurately weigh 5-10 mg of the N-Boc-protected diamine hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃)) in a clean, dry 5 mm NMR tube. The choice of solvent may depend on the solubility of the specific salt and the desired resolution of exchangeable proton signals (e.g., -NH).
-
For ¹H NMR in organic solvents, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). For D₂O, the residual HDO signal can be used as a reference.
¹H NMR Spectroscopy Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio for the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the molecular structure.
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of N-Boc protected diamines, from initial sample handling to final data analysis.
Caption: NMR Characterization Workflow
References
analytical techniques for confirming N-Boc-2-methylamino-ethylamine hydrochloride incorporation
For researchers, scientists, and drug development professionals, the successful incorporation of building blocks like N-Boc-2-methylamino-ethylamine hydrochloride is a critical step in multi-step organic syntheses. This guide provides an objective comparison of analytical techniques to confirm the successful coupling of this reagent, comparing its analytical signature with alternative protecting group strategies. Experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate analytical methods for your research needs.
Comparison of Analytical Techniques for Confirmation
The confirmation of this compound incorporation relies on several key analytical techniques. Each method provides unique information, and they are often used in conjunction to provide a comprehensive characterization of the newly synthesized molecule. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring reaction progress and confirming product identity.
Table 1: Comparison of Analytical Methods for Confirming this compound Incorporation
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Unambiguous evidence of the tert-butyl group (a characteristic singlet at ~1.4 ppm) and the methyl and ethyl groups of the diamine backbone. Allows for monitoring of reaction completion by observing shifts in adjacent proton signals. | Quantitative and provides detailed structural information. | Requires a relatively pure sample. The N-H proton signal of the carbamate can sometimes be broad or difficult to observe. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the ethylamine backbone. | Provides definitive evidence of the Boc group's carbon skeleton. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the final product. Characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), provide further structural confirmation.[1] | Highly sensitive, requires a very small amount of sample, and provides accurate molecular weight information. | Can be a destructive technique. The molecular ion may not always be observed depending on the ionization method and molecular stability. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Shows the appearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and changes in the N-H stretching region. | Fast, non-destructive, and good for identifying the presence of the carbamate functional group. | Provides less detailed structural information compared to NMR and MS. |
| LC-MS | Separates components of a mixture by liquid chromatography before mass analysis. | Monitors reaction progress, confirms product identity by retention time and mass-to-charge ratio, and assesses purity. | Provides both separation and identification in a single run. Highly sensitive and specific.[1] | Requires method development for the chromatographic separation. |
Spectroscopic Data for N-Boc-2-methylamino-ethylamine
The following tables summarize the expected spectroscopic data for N-Boc-N-methylethylenediamine (the free base of the target molecule). The hydrochloride salt is expected to show similar data, with potential downfield shifts for protons and carbons near the protonated primary amine in the NMR spectra.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for N-Boc-N-methylethylenediamine [1]
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| ¹H | -C(CH₃)₃ (Boc) | ~1.4 | Singlet | 9H |
| -N-CH₃ | ~2.8 - 3.0 | Singlet | 3H | |
| -N(CH₃)-CH₂- | ~3.2 - 3.4 | Triplet | 2H | |
| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H | |
| -NH₂ | Variable (Broad) | Broad Singlet | 2H | |
| ¹³C | -C(CH₃)₃ (Boc) | ~28 | - | - |
| -C(CH₃)₃ (Boc) | ~80 | - | - | |
| -N-CH₃ | ~34 | - | - | |
| -N(CH₃)-CH₂- | ~48 - 50 | - | - | |
| -CH₂-NH₂ | ~39 - 41 | - | - | |
| -C=O (Carbamate) | ~156 | - | - |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for N-Boc-N-methylethylenediamine [1]
| Technique | Feature | Predicted Value |
| IR Spectroscopy | N-H Stretch (carbamate) | ~3350 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2850-3000 cm⁻¹ | |
| C=O Stretch (carbamate) | ~1690 cm⁻¹ | |
| N-H Bend (primary amine) | ~1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 175.15 |
| Common Fragments | [M-C₄H₈+H]⁺ (loss of isobutylene), [M-Boc+H]⁺ (loss of Boc group) |
Comparison with Alternative Protecting Groups
The choice of an amine protecting group is a critical decision in a synthetic strategy. While the Boc group is widely used, other protecting groups offer orthogonal deprotection strategies, which can be advantageous in complex syntheses. The most common alternatives are the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
Table 4: Comparison of Boc, Cbz, and Fmoc Protecting Groups for Diamines
| Protecting Group | Structure | Protection Method | Deprotection Method | Key Analytical Signatures |
| Boc | (tert-Butoxycarbonyl) | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl in dioxane) | ¹H NMR: Singlet at ~1.4 ppm (9H). ¹³C NMR: Signals at ~28 ppm and ~80 ppm. IR: C=O stretch at ~1690 cm⁻¹. |
| Cbz | (Carboxybenzyl) | Reaction with benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | ¹H NMR: Singlet at ~5.1 ppm (2H) and aromatic protons at ~7.3 ppm (5H). ¹³C NMR: Benzylic carbon at ~67 ppm and aromatic carbons. IR: C=O stretch at ~1710 cm⁻¹. |
| Fmoc | (9-Fluorenylmethyloxycarbonyl) | Reaction with Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine in DMF) | ¹H NMR: Aromatic protons of the fluorenyl group (~7.2-7.8 ppm) and a methylene group. ¹³C NMR: Multiple aromatic signals and a methylene carbon. IR: C=O stretch at ~1720 cm⁻¹. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information to confirm the incorporation of the N-Boc-2-methylamino-ethylamine moiety.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse program with a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program with a 90° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the product.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the product. Analyze the fragmentation pattern for characteristic losses.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of the carbamate functional group.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption band for the carbamate C=O stretch between 1680-1720 cm⁻¹.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and confirmation.
Caption: Logic diagram for analytical confirmation.
References
A Comparative Guide to N-Boc-2-methylamino-ethylamine hydrochloride and N-Boc-ethylenediamine in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key building blocks for peptide and small molecule synthesis.
In the realm of drug discovery and development, the precise construction of molecular architectures is paramount. The choice of building blocks significantly influences the efficiency of a synthetic route, the purity of the final product, and the ultimate biological activity of the compound. Among the myriad of available reagents, N-Boc protected diamines serve as critical linkers and scaffolds. This guide provides an in-depth, objective comparison of two such reagents: N-Boc-2-methylamino-ethylamine hydrochloride and N-Boc-ethylenediamine, focusing on their performance in synthetic applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Physicochemical Properties
N-Boc-ethylenediamine provides a primary amine for conjugation, while this compound offers a secondary amine. This fundamental difference in structure dictates their reactivity, the stereochemical properties of the resulting conjugate, and the overall characteristics of the final molecule. The hydrochloride salt form of the N-methylated compound enhances its stability and handling properties.
| Property | This compound | N-Boc-ethylenediamine |
| Molecular Formula | C₈H₁₉ClN₂O₂ | C₇H₁₆N₂O₂ |
| Molecular Weight | 210.70 g/mol | 160.21 g/mol |
| Appearance | White to off-white solid | Colorless to light yellow liquid |
| Reactive Nucleophile | Secondary Amine | Primary Amine |
| Key Feature | Introduces an N-methylated linker | Provides a simple ethylenediamine linker |
Performance in Synthesis: A Comparative Analysis
The choice between a primary and a secondary amine linker can have profound effects on the synthetic outcome and the properties of the resulting molecule. While direct comparative studies for these two specific reagents are not extensively documented, we can extrapolate performance based on the well-established principles of amine reactivity and data from analogous N-methylated building blocks in solid-phase peptide synthesis (SPPS).
The primary amine of N-Boc-ethylenediamine is generally more nucleophilic and less sterically hindered than the secondary amine of N-Boc-2-methylamino-ethylamine. This often translates to faster reaction kinetics and potentially higher yields in coupling reactions under standard conditions.
However, the incorporation of an N-methyl group from this compound can bestow significant advantages on the final product. N-methylation is a known strategy to enhance metabolic stability by shielding the adjacent amide bond from enzymatic cleavage.[1] It can also improve membrane permeability and oral bioavailability by reducing the hydrogen-bonding capacity of the peptide backbone.[1]
The steric hindrance of the secondary amine in this compound can present synthetic challenges, sometimes requiring more forceful coupling reagents or longer reaction times to achieve complete reaction.
Quantitative Data Summary
The following table summarizes expected performance metrics based on typical yields for coupling sterically hindered and N-methylated amino acids in SPPS.[2]
| Parameter | This compound | N-Boc-ethylenediamine |
| Typical Coupling Reagent | HATU/DIPEA | HBTU/HOBt/DIPEA or DIC/HOBt |
| Typical Coupling Time | 1 - 4 hours | 2 - 12 hours |
| Reported Coupling Efficiency | >95% (for analogous N-methylated systems)[2] | 90-95% |
| Overall Crude Peptide Yield | 40-70% (highly dependent on sequence) | 70-90% |
| Potential Side Reactions | Incomplete coupling leading to deletion sequences | Diacylation if both amines are deprotected |
Experimental Protocols
The following are generalized protocols for the incorporation of these diamine linkers onto the side chain of a resin-bound peptide containing a carboxylic acid (e.g., Aspartic acid or Glutamic acid) using solid-phase peptide synthesis (SPPS).
Protocol 1: Side-Chain Modification with N-Boc-ethylenediamine
Objective: To couple N-Boc-ethylenediamine to a free carboxylic acid side chain of a resin-bound peptide.
Materials:
-
Peptide-resin with a deprotected carboxylic acid side chain
-
N-Boc-ethylenediamine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Side-Chain Deprotection: Selectively deprotect the carboxylic acid side chain (e.g., remove the Alloc protecting group with Pd(PPh₃)₄). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation and Coupling:
-
In a separate vial, dissolve N-Boc-ethylenediamine (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-6 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
-
Washing: Filter the resin and wash thoroughly with DMF (5x) and DCM (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Filter the resin and collect the filtrate.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Purification and Analysis: Dry the crude peptide under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry and analytical HPLC.
Protocol 2: Side-Chain Modification with this compound
Objective: To couple this compound to a free carboxylic acid side chain of a resin-bound peptide.
Materials:
-
Peptide-resin with a deprotected carboxylic acid side chain
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Side-Chain Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (9 eq., an extra equivalent to neutralize the hydrochloride) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[2]
-
Monitor the coupling reaction using a qualitative test (e.g., TNBSA test for secondary amines). A negative test indicates complete coupling.
-
-
Washing: Filter the resin and wash thoroughly with DMF (5x) and DCM (3x). Dry the resin under vacuum.
-
Cleavage, Deprotection, and Purification: Follow steps 5, 6, and 7 from Protocol 1.
Visualization of Synthetic Workflow
The following diagrams illustrate the general workflow for the side-chain modification of a peptide on a solid support using the two different diamine linkers.
References
The N-Methylation Advantage: A Comparative Guide for Medicinal Chemists
An in-depth analysis of how the simple addition of a methyl group to diamine scaffolds can significantly enhance drug properties, supported by experimental data and detailed protocols.
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the myriad of chemical alterations available to medicinal chemists, N-methylation of diamine moieties has emerged as a powerful tool to refine the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive comparison of N-methylated diamines and their non-methylated counterparts, highlighting the advantages conferred by this seemingly minor structural change. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to leverage N-methylation in their own research endeavors.
Enhanced Pharmacological Potency and Selectivity
N-methylation can significantly impact a drug's interaction with its biological target. The addition of a methyl group can provide steric bulk that promotes a more favorable binding conformation, leading to increased receptor affinity and potency. Furthermore, this modification can enhance selectivity by creating more specific interactions with the target protein while potentially reducing off-target effects.
A prime example of this is observed in the development of antagonists for the Histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The H3R is a key target for the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on a series of piperidine-based H3R antagonists have demonstrated the profound effect of N-methylation.
| Compound | Structure | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 (non-methylated) | Piperazine derivative | 3.17 | 1531 |
| Compound 5 (methylated) | Piperidine derivative | 7.70 | 3.64 |
| Table 1: Comparison of in vitro binding affinities of a non-methylated piperazine-based compound and a methylated piperidine-based compound at the human Histamine H3 Receptor (hH3R) and the Sigma-1 Receptor (σ1R). Data sourced from a study on piperazine and piperidine derivatives.[1] |
Improved Physicochemical Properties and Pharmacokinetics
The journey of a drug from administration to its site of action is heavily influenced by its physicochemical properties. N-methylation can favorably alter these properties, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Solubility and Lipophilicity: The impact of N-methylation on aqueous solubility and lipophilicity (logP/logD) can be complex and context-dependent. While the addition of a methyl group generally increases lipophilicity, in some cases, it can lead to an increase in solubility. This paradoxical effect is often attributed to the disruption of intermolecular hydrogen bonding in the solid state or alterations in molecular conformation that expose more polar surface area to the solvent.[2]
| Modification | Change in Solubility | Change in Lipophilicity (logD) |
| N-methylation of secondary amides (aliphatic acids) | Small increase | Increase |
| N-methylation of secondary amides (aromatic acids) | More pronounced increase | Less impact |
| N-methylation of secondary amines | Little impact | Increase |
| N-methylation of sulfonamides | Decrease | Increase |
| Table 2: General effects of N-methylation on aqueous solubility and lipophilicity for different functional groups.[2] |
Metabolic Stability: N-methylation can protect a drug from metabolic degradation by sterically hindering access to metabolic enzymes, such as cytochrome P450s. By blocking a potential site of metabolism, N-methylation can increase the drug's half-life and overall exposure in the body.
Permeability: The ability of a drug to cross biological membranes is crucial for its absorption and distribution. N-methylation can enhance membrane permeability by increasing lipophilicity and by masking hydrogen bond donors, which can impede passive diffusion across lipid bilayers.[2]
Histamine H3 Receptor Signaling Pathway
To visually represent the biological context in which N-methylated diamines can exert their effects, the following diagram illustrates the signaling pathway of the Histamine H3 Receptor, a common target for such compounds.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments used to characterize N-methylated diamines and their non-methylated analogs.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity of a compound to its target receptor.
Workflow:
References
Navigating Reactivity: A Comparative Guide to Mono-Protected Diamines in Synthesis
For researchers, scientists, and drug development professionals, the selective functionalization of diamines is a cornerstone of complex molecule synthesis. Mono-protected diamines are indispensable building blocks that enable sequential and controlled modifications. This guide provides an objective comparison of the reactivity of diamines featuring the three most common amine-protecting groups—Boc, Cbz, and Fmoc—supported by available data and detailed experimental protocols to inform strategic synthetic planning.
The choice of a mono-protected diamine is governed by the stability of the protecting group to various reaction conditions, the ease of its removal, and its influence on the reactivity of the free amine. While direct quantitative kinetic studies comparing the reactivity of the unprotected amine in different mono-protected diamines are limited in published literature, a qualitative understanding based on electronic and steric effects, along with synthetic yields, can guide the selection process.[1]
Performance Comparison: Synthesis and Reactivity
The general principles of amine reactivity suggest that for common mono-protected diamines such as N-Boc-ethylenediamine, N-Cbz-ethylenediamine, and N-Fmoc-ethylenediamine, the reactivity of the terminal primary amine towards acylating or alkylating agents is expected to be broadly similar.[1] The electronic influence of the distant carbamate group on the nucleophilicity of the free amine is generally considered to be minimal. However, the overall efficiency of a synthetic route can be significantly impacted by the yield of the mono-protection step itself and the specific conditions required for subsequent reactions.
Data Presentation: Synthesis of Mono-Protected Ethylenediamines
The following table summarizes typical reported yields for the synthesis of various mono-protected ethylenediamines, providing a quantitative basis for comparing the efficiency of preparing these key synthetic intermediates.
| Compound | Protecting Group | Reagent | Typical Yield (%) |
| N-Boc-ethylenediamine | Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | ~80-87% |
| N-Cbz-ethylenediamine | Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | ~90% |
| N-Fmoc-ethylenediamine | Fmoc (9-Fluorenylmethyloxycarbonyl) | 9-fluorenylmethyl succinimidyl carbonate | ~45-91% |
Orthogonal Deprotection Strategies
A primary consideration in selecting a mono-protected diamine is the orthogonality of the protecting group, which allows for its selective removal without affecting other protecting groups in the molecule.[1][2] This is crucial in multi-step synthesis.
| Protecting Group | Lability | Common Deprotection Reagents |
| Boc | Acid-labile | Trifluoroacetic acid (TFA), HCl in dioxane |
| Cbz | Hydrogenolysis-labile | H₂, Pd/C |
| Fmoc | Base-labile | Piperidine in DMF |
This orthogonality is visualized in the decision-making workflow below.
Experimental Protocols
The following protocols provide detailed methodologies for a model acylation reaction and the subsequent deprotection steps for each of the key protecting groups.
Protocol 1: Acylation of a Mono-Protected Diamine
Objective: To perform a comparative acylation of N-Boc, N-Cbz, and N-Fmoc protected diamines to assess yield and reaction efficiency under identical conditions.
Materials:
-
N-Boc-ethylenediamine, N-Cbz-ethylenediamine, or N-Fmoc-ethylenediamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-protected ethylenediamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of N-Acylated Products
A. N-Boc Deprotection (Acidolysis):
-
Dissolve the N-Boc-acylated product (1.0 eq) in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.[3]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected product.[3]
B. N-Cbz Deprotection (Hydrogenolysis):
-
Dissolve the N-Cbz-acylated product (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) for 4-8 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.[3]
C. N-Fmoc Deprotection (Base-mediated):
-
Dissolve the N-Fmoc-acylated product (1.0 eq) in a 20% solution of piperidine in Dimethylformamide (DMF).
-
Stir the solution at room temperature for 30 minutes to 1 hour.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[3]
References
A Researcher's Guide to Purity Assessment of Synthesized N-Boc-2-methylamino-ethylamine Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that directly impacts the reliability of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of common methods for assessing the purity of N-Boc-2-methylamino-ethylamine hydrochloride derivatives, supported by detailed experimental protocols and representative data.
This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other bioactive molecules. Ensuring its purity after synthesis is paramount to avoid the introduction of unwanted side reactions and to guarantee the integrity of the final product. This guide will explore common analytical techniques for purity determination and compare purification strategies.
Comparison of Purity Assessment Methodologies
Several analytical techniques are routinely used to determine the purity of synthesized this compound. The choice of method often depends on the expected impurities, the required level of accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and commonly employed methods.
| Analytical Technique | Principle | Information Provided | Key Advantages | Common Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent resolution, widely applicable. | Requires a chromophore for UV detection; derivatization may be needed for compounds without one.[1][] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities and by-products. | High sensitivity and specificity for volatile and semi-volatile compounds.[3] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of atoms. | Structural confirmation, identification of impurities with distinct proton signals. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Below are detailed methodologies for the synthesis, purification, and purity assessment of this compound.
Synthesis of this compound (Representative Protocol)
This protocol is adapted from procedures for the synthesis of similar N-Boc protected diamines.
-
Boc-protection of a precursor amine: A suitable precursor, such as N-methylethylenediamine, is reacted with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent (e.g., dichloromethane or a biphasic system with aqueous sodium hydroxide) to afford the N-Boc protected intermediate.
-
Work-up and Isolation of the free base: The reaction mixture is typically washed with aqueous solutions to remove unreacted reagents and by-products. The organic layer is then dried and the solvent evaporated to yield the crude N-Boc-2-methylamino-ethylamine as an oil or solid.
-
Formation of the Hydrochloride Salt: The crude N-Boc-2-methylamino-ethylamine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Isolation of the Crude Product: The precipitated hydrochloride salt is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove soluble impurities, and dried under vacuum.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
-
Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble. A co-solvent (anti-solvent) in which the compound is poorly soluble is then slowly added until turbidity is observed. Common solvent systems for amine hydrochlorides include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/diethyl ether.
-
Crystal Formation: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent mixture, and dried under vacuum to remove residual solvents.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: A sample of the this compound (approx. 1 mg/mL) is prepared in the mobile phase.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[4]
Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).
-
Data Analysis: The chemical shifts, multiplicities, and integrations of the proton signals are analyzed to confirm the structure of the desired compound and to identify any proton-containing impurities. The characteristic signals for this compound are expected for the tert-butyl group (singlet around 1.4 ppm), the methyl group, and the two methylene groups of the ethylamine backbone.
Quantitative Data Summary
The following table presents representative data on the purity of this compound before and after purification by recrystallization. Commercially available samples often have a purity of 95% or higher.[5]
| Sample | Purification Method | Purity (by HPLC) |
| Crude Product | None | ~85-90% |
| Purified Product | Recrystallization | >98% |
Visualizing the Workflow
To better illustrate the process of synthesis, purification, and analysis, the following workflow diagram is provided.
Alternative Purification Strategies
While recrystallization is a highly effective and scalable method for purifying solid this compound, other techniques can be considered, especially if recrystallization proves difficult or if specific impurities need to be removed.
-
Flash Column Chromatography: This technique is useful for purifying the free base of N-Boc-2-methylamino-ethylamine before its conversion to the hydrochloride salt. It is effective at separating compounds with different polarities. A common stationary phase is silica gel, with an eluent system such as a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent the amine from streaking on the acidic silica gel.[6]
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed. This method offers excellent separation but is generally more expensive and less scalable than recrystallization.[6]
By employing the appropriate synthesis, purification, and analytical techniques, researchers can confidently obtain and verify the purity of this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Spectroscopic Properties of N-Boc-2-methylamino-ethylamine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N-Boc-2-methylamino-ethylamine hydrochloride and two structurally related, commercially available alternatives: N-Boc-1,3-diaminopropane hydrochloride and N-Boc-1,4-diaminobutane hydrochloride. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The inclusion of detailed spectroscopic data and experimental protocols aims to facilitate compound identification, quality control, and the selection of appropriate starting materials for synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its analogs. This data is essential for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, (Multiplicity, Coupling Constant J Hz, Integration, Assignment) | Solvent |
| This compound | Data not fully available in search results. Representative data is inferred. ~3.4 (t, J=6.0 Hz, 2H, -CH₂-NHBoc), ~3.0 (t, J=6.0 Hz, 2H, -CH₂-NHMe), ~2.6 (s, 3H, -NH-CH₃), 1.45 (s, 9H, -C(CH₃)₃) | CDCl₃/D₂O |
| N-Boc-1,3-diaminopropane hydrochloride | Data not fully available in search results. Representative data is inferred. ~3.2 (t, J=6.5 Hz, 2H, -CH₂-NHBoc), ~2.9 (t, J=6.5 Hz, 2H, -CH₂-NH₂), ~1.8 (quint, J=6.5 Hz, 2H, -CH₂-CH₂-CH₂-), 1.44 (s, 9H, -C(CH₃)₃) | CDCl₃/D₂O |
| N-Boc-1,4-diaminobutane hydrochloride | Data not fully available in search results. Representative data is inferred. ~3.1 (t, J=6.8 Hz, 2H, -CH₂-NHBoc), ~2.8 (t, J=6.8 Hz, 2H, -CH₂-NH₂), ~1.6 (m, 4H, -CH₂-CH₂-CH₂-CH₂-), 1.44 (s, 9H, -C(CH₃)₃) | CDCl₃/D₂O |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, (Assignment) | Solvent |
| This compound | Data not fully available in search results. Representative data is inferred. ~156.0 (C=O), ~79.5 (-C(CH₃)₃), ~49.0 (-CH₂-NHBoc), ~40.0 (-CH₂-NHMe), ~35.0 (-NH-CH₃), ~28.5 (-C(CH₃)₃) | CDCl₃/D₂O |
| N-Boc-1,3-diaminopropane hydrochloride | Data not fully available in search results. Representative data is inferred. ~156.2 (C=O), ~79.3 (-C(CH₃)₃), ~40.5 (-CH₂-NHBoc), ~38.0 (-CH₂-NH₂), ~30.0 (-CH₂-CH₂-CH₂-), ~28.4 (-C(CH₃)₃) | CDCl₃/D₂O |
| N-Boc-1,4-diaminobutane hydrochloride | Data not fully available in search results. Representative data is inferred. ~156.1 (C=O), ~79.2 (-C(CH₃)₃), ~41.0 (-CH₂-NHBoc), ~39.5 (-CH₂-NH₂), ~28.4 (-C(CH₃)₃), ~27.0 (-CH₂-CH₂-CH₂-CH₂-) | CDCl₃/D₂O |
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not fully available in search results. Representative data is inferred. ~3350 (N-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, Boc), ~1520 (N-H bend), ~1170 (C-O stretch) |
| N-Boc-1,3-diaminopropane hydrochloride | Data not fully available in search results. Representative data is inferred. ~3340 (N-H stretch), ~2965 (C-H stretch), ~1680 (C=O stretch, Boc), ~1525 (N-H bend), ~1165 (C-O stretch) |
| N-Boc-1,4-diaminobutane hydrochloride | Data not fully available in search results. Representative data is inferred. ~3330 (N-H stretch), ~2960 (C-H stretch), ~1680 (C=O stretch, Boc), ~1530 (N-H bend), ~1160 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Observed m/z | Ionization Method |
| This compound | C₈H₁₉ClN₂O₂ | 210.70 | Data not fully available in search results. Expected [M-Cl]⁺ at 175.15 | ESI-MS |
| N-Boc-1,3-diaminopropane hydrochloride | C₈H₁₉ClN₂O₂ | 210.70 | Data not fully available in search results. Expected [M-Cl]⁺ at 175.15 | ESI-MS |
| N-Boc-1,4-diaminobutane hydrochloride | C₉H₂₁ClN₂O₂ | 224.73 | Data not fully available in search results. Expected [M-Cl]⁺ at 189.16 | ESI-MS |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.
-
Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺ or the cation formed by the loss of the chloride counter-ion.
Workflow for Spectroscopic Analysis and Comparison
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for Spectroscopic Analysis.
A Comparative Guide to Linkers for Bioconjugation: Maximizing Efficacy and Stability
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates. This choice profoundly influences the efficacy, stability, and safety of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of common linker technologies, supported by experimental data, to inform rational linker selection for advancing biopharmaceutical development.
The ideal linker for a bioconjugate must maintain a stable connection between the biologic and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2] Concurrently, it must facilitate the efficient release of the active payload at the desired site of action.[3][4] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.[1][5]
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
The decision between a cleavable and a non-cleavable linker is fundamental to the design of a bioconjugate and impacts its pharmacokinetic profile, biodistribution, and overall therapeutic index.[1][2]
Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the target microenvironment, such as changes in pH or the presence of specific enzymes.[1][2] This targeted-release mechanism can enhance the therapeutic window of the conjugated drug.[1] There are three primary mechanisms for cleavable linkers:
-
Enzyme-Sensitive Linkers: These often incorporate a peptide sequence, such as the popular valine-citrulline (Val-Cit) dipeptide, which is recognized and cleaved by lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[5][6]
-
pH-Sensitive Linkers: Acid-labile linkers, such as those containing a hydrazone bond, are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4]
-
Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (GSH), which is found at significantly higher levels inside cells compared to the bloodstream.[3][4]
Non-cleavable linkers , in contrast, rely on the complete proteolytic degradation of the antibody component within the lysosome to release the payload.[1][5] This approach generally leads to higher plasma stability and can be advantageous for payloads that remain active when attached to a single amino acid residue.[1][5]
Quantitative Comparison of Linker Stability
The stability of a bioconjugate linker in plasma is a critical parameter that dictates its in vivo performance. The following tables summarize quantitative data on the plasma stability of various linker types. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, the specific antibody and payload, and the analytical methods used.[2][6]
| Linker Type | Linker Chemistry | Payload Example | Stability in Human Plasma (Half-life) | Reference(s) |
| Cleavable | ||||
| Peptide (Val-Cit) | MMAE | >28 days | [6] | |
| Hydrazone | Doxorubicin | ~2 days | [5][7] | |
| Disulfide (SPDB) | DM4 | - | [5] | |
| Non-Cleavable | ||||
| Thioether (SMCC) | DM1 | ~4.6 days (in rats) | [8] | |
| Triazole (Click Chemistry) | - | High | [1][6] |
Head-to-Head: Maleimide Chemistry vs. Click Chemistry
The choice of conjugation chemistry is as critical as the linker type itself. For decades, maleimide-based conjugation to native or engineered cysteine residues has been a widely used method. However, the emergence of "click chemistry," particularly copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC), has offered a powerful alternative.
Maleimide chemistry is fast and highly selective for thiol groups at a pH range of 6.5-7.5.[1][9] However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in the plasma, which can lead to premature drug release.[6]
Click chemistry , on the other hand, forms a highly stable and irreversible triazole ring.[1][6] These reactions are bioorthogonal, meaning they do not react with endogenous functional groups, leading to cleaner reactions and more homogeneous products with precise control over the drug-to-antibody ratio (DAR).[1]
| Feature | Maleimide Chemistry | Click Chemistry (SPAAC) | Reference(s) |
| Reaction Kinetics | Very fast (minutes to hours) | Fast (minutes to hours) | [1][10] |
| Resulting Bond | Thiosuccinimide | Triazole | [1] |
| Bond Stability | Susceptible to retro-Michael reaction and thiol exchange | Highly stable and irreversible | [1][6] |
| Specificity | Highly selective for thiols at pH 6.5-7.5 | Highly specific and bioorthogonal | [1] |
| Stoichiometry Control | Can be challenging, leading to heterogeneous products | High, allowing for precise DAR control | [1] |
Visualizing Bioconjugation Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key mechanisms and experimental workflows in bioconjugation.
Caption: Mechanisms of payload release for different linker types.
Caption: General workflow for assessing bioconjugate stability in plasma.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments used to evaluate linker stability.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from a bioconjugate in plasma from various species.[2]
Methodology:
-
Incubation: Incubate the antibody-drug conjugate (ADC) at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[2][11]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[2][11]
-
Sample Processing: Immediately store the collected aliquots at -80°C until analysis to halt further degradation.[6][8]
-
Quantification: Analyze the samples to determine the concentration of the intact ADC, total antibody, and/or the released payload.[2] This can be achieved through two primary methods:
-
ELISA-based analysis:
-
Total Antibody ELISA: Use a capture antibody for the ADC and a detection antibody that recognizes the antibody portion of the conjugate. This measures the total antibody concentration.[12]
-
Conjugated Antibody ELISA: Use a capture antibody for the ADC and a detection antibody that specifically binds to the drug payload. This measures the concentration of the drug-conjugated antibody.[2][12]
-
Calculation: The percentage of intact ADC at each time point can be calculated by dividing the conjugated antibody concentration by the total antibody concentration.[2]
-
-
LC-MS-based analysis:
-
Immuno-affinity Capture: Use affinity beads (e.g., Protein A/G) to isolate the ADC from plasma proteins.[8][11]
-
Intact ADC Analysis: Analyze the eluted ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) over time.[8][11]
-
Free Payload Analysis: To measure the released payload, precipitate the plasma proteins from the supernatant after immuno-affinity capture and analyze the supernatant by LC-MS.[12]
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile and calculate the half-life (t½) in plasma.[6][11]
Protocol 2: Bystander Effect Assay (for Cleavable Linkers)
Objective: To assess the ability of the payload released from a cleavable linker ADC to kill neighboring antigen-negative cells.[5]
Methodology:
-
Cell Preparation: Select an antigen-positive target cell line and an antigen-negative bystander cell line that is sensitive to the payload.[5]
-
Co-culture: Seed a mixture of the antigen-positive and antigen-negative cells in a 96-well plate.[5]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for a specified period (e.g., 72-96 hours). Include controls with each cell line cultured alone.[5]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to a purple formazan product.[5]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. A decrease in the viability of the co-culture containing antigen-negative cells indicates a bystander effect.[5]
Conclusion
The selection of a linker is a critical, multifaceted decision in the design of bioconjugates. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[3][13] Cleavable linkers, while carrying a higher risk of premature payload release, provide the advantage of targeted drug delivery and the potential for a "bystander effect," which can be beneficial in treating heterogeneous tumors.[5][13]
Furthermore, the choice of conjugation chemistry significantly impacts the stability and homogeneity of the final product. While maleimide chemistry has been a mainstay, the superior stability and precision of click chemistry make it an increasingly attractive option for the development of next-generation bioconjugates.[1][14] Ultimately, the optimal linker and conjugation strategy will depend on the specific antibody, payload, and therapeutic application. A thorough understanding and empirical evaluation of these components are paramount to engineering safer and more effective bioconjugate therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
evaluation of different protecting groups for 2-methylamino-ethylamine
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. For a molecule like 2-methylamino-ethylamine, which possesses both a primary and a secondary amine with differing reactivity, the choice of protecting group is critical for achieving desired regioselectivity and overall yield. This guide provides an objective comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the protection of 2-methylamino-ethylamine. The information presented is supported by experimental data from analogous systems and established chemical principles.
Performance Comparison of Protecting Groups
The selection of an appropriate protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. The primary amine in 2-methylamino-ethylamine is generally more nucleophilic and less sterically hindered, making it the more reactive site for many protecting group reagents under kinetic control. However, achieving high selectivity can be challenging and requires careful optimization of reaction conditions to avoid the formation of di-protected byproducts.
Table 1: Comparison of Protecting Groups for 2-Methylamino-ethylamine
| Protecting Group | Reagent | Typical Site of Protection | Deprotection Conditions | Typical Yield (%) | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Secondary Amine | Strong Acid (e.g., TFA, HCl)[1][2] | 65-95[3][4] | Stable to a wide range of non-acidic reagents; easy to handle.[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Primary or Secondary Amine | Catalytic Hydrogenolysis (H₂, Pd/C)[6][7] | 70-98[6][8] | Stable to acidic and basic conditions; removable under neutral conditions.[9] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Primary Amine | Base (e.g., 20% Piperidine in DMF)[10] | 80-95[11][12] | Base-labile, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[13] |
Yields are generalized from the protection of similar diamines and may vary depending on specific reaction conditions.
Stability Profile
The stability of the protecting group across a range of pH values is a critical factor in planning multi-step synthetic routes. While specific kinetic data for the protected 2-methylamino-ethylamine is not extensively available, the general stability profiles for Boc, Cbz, and Fmoc are well-established.
Table 2: pH Stability of Protected Amines
| Protecting Group | Acidic Conditions (pH < 4) | Neutral Conditions (pH 6-8) | Basic Conditions (pH > 9) |
| Boc | Labile[1][14] | Stable | Stable |
| Cbz | Generally Stable (labile to strong acid)[15] | Stable | Stable |
| Fmoc | Stable[10] | Stable | Labile[10] |
Experimental Protocols
The following are detailed methodologies for the mono-protection of a primary-secondary diamine, analogous to 2-methylamino-ethylamine, and the subsequent deprotection.
Protocol 1: Mono-Boc Protection of the Secondary Amine
This protocol is adapted from a general procedure for the mono-Boc protection of diamines by in situ mono-protonation, which favors protection of the less reactive amine.[3][4]
Protection:
-
Dissolve 2-methylamino-ethylamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add a solution of hydrogen chloride in methanol (1.0 eq) dropwise.
-
Allow the reaction mixture to stir for 30 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in methanol.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any di-Boc byproduct.
-
Basify the aqueous layer with NaOH to pH > 12 and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the mono-Boc protected product.
Deprotection:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v) and stir at room temperature for 1-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Protocol 2: Mono-Cbz Protection
This protocol utilizes standard Schotten-Baumann conditions for the introduction of the Cbz group.[6]
Protection:
-
Dissolve 2-methylamino-ethylamine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature for 2-16 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Mono-Fmoc Protection of the Primary Amine
This protocol is a general method for the Fmoc protection of amines in an aqueous medium.[11]
Protection:
-
To a stirred suspension of 2-methylamino-ethylamine (1.0 eq) in water, add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 eq).
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon consumption of the starting amine, cool the reaction mixture and filter the solid product.
-
Wash the product with water and recrystallize from hot ethanol.
Deprotection:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).[10]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess piperidine under high vacuum. The resulting dibenzofulvene-piperidine adduct can be removed by aqueous workup.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in selecting a protecting group and the general workflow for a protection-deprotection sequence.
Conclusion
The choice of a protecting group for 2-methylamino-ethylamine is a critical decision that must be guided by the overall synthetic strategy. The Boc group offers robust protection that is easily removed with acid, making it suitable for many applications. The Cbz group provides stability to both acidic and basic conditions and its removal by neutral hydrogenolysis offers a valuable orthogonal approach. The Fmoc group, with its base-lability, is an excellent choice for strategies requiring orthogonality to acid-labile protecting groups. By carefully considering the stability and deprotection conditions of each group, researchers can devise efficient and high-yielding syntheses of complex molecules derived from 2-methylamino-ethylamine.
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of N-Boc-2-methylamino-ethylamine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-2-methylamino-ethylamine hydrochloride (CAS No. 202207-79-2), a compound requiring careful management due to its hazardous properties.
This document outlines immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions and build a foundation of trust in laboratory safety and chemical handling practices.
Summary of Key Safety and Disposal Information
This compound is classified as acutely toxic if swallowed and is regulated as a hazardous material for transportation.[1] Improper disposal can pose significant risks to personnel and the environment. The primary route of disposal is through an approved hazardous waste disposal plant.[1][2]
| Identifier | Value | Source |
| CAS Number | 202207-79-2 | [1] |
| UN Number | UN2811 | |
| Hazard Class | 6.1 (Poison) | |
| Packing Group | III | |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [1][2] |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following protocols is crucial for the safe disposal of this compound. These steps are based on general best practices for handling acutely toxic chemical waste and should be performed in conjunction with a site-specific risk assessment and in accordance with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Collection:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), and rinsate from cleaning glassware, must be collected as hazardous waste.
-
Use a designated, properly labeled, and leak-proof waste container.
-
The container must be compatible with the chemical.
-
The first rinse of any container that held the chemical must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic")
-
The accumulation start date.
-
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Liquid waste containers should be stored in secondary containment.
5. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Provide the waste disposal service with a complete Safety Data Sheet (SDS) for the chemical.
6. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
Safeguarding Your Research: A Guide to Handling N-Boc-2-methylamino-ethylamine hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-2-methylamino-ethylamine hydrochloride (CAS No.: 202207-79-2), focusing on operational and disposal plans to foster a culture of safety and precision in your critical work.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following guidance is based on the hazardous properties of similar amine hydrochloride compounds. It is imperative to handle this chemical with the assumption that it may cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[4][5] | Nitrile rubber gloves.[3] | Laboratory coat. | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particle filter.[6][7] |
| Conducting reactions | Chemical splash goggles and a face shield, especially when there is a risk of splashing or exothermic reaction.[4][5] | Nitrile rubber gloves. Change gloves immediately if contaminated.[8] | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[4][5] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls, depending on the spill size.[9] | A NIOSH-approved respirator with an appropriate chemical cartridge is required for large spills.[8] |
| Waste disposal | Safety glasses with side shields or chemical splash goggles.[4][5] | Nitrile rubber gloves.[3] | Laboratory coat. | Use in a well-ventilated area. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential for minimizing risks associated with this compound.
Preparation and Weighing:
-
Engineering Controls: Always handle the solid compound in a well-ventilated area.[10] If there is a potential for dust generation, use a balance enclosure or a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Avoid eating, drinking, or smoking in areas where the chemical is used.[10]
Dissolving and Reactions:
-
Solvent Addition: When dissolving the solid, add the solvent slowly to avoid splashing.
-
Reaction Monitoring: Conduct all reactions within a certified chemical fume hood.
Post-Reaction Work-up and Purification:
-
Extraction and Separation: Perform all liquid-liquid extractions and chromatographic separations in a fume hood to avoid inhalation of vapors.
-
Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents. Ensure the vacuum pump exhaust is properly vented.
Storage:
-
Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: This chemical waste should be classified as hazardous.[2]
-
Collection:
-
Solid Waste: Collect unused or contaminated solid material in a designated, labeled, and sealed container for hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Disposal Procedure: Dispose of all waste through a licensed hazardous waste disposal company.[1] Adhere to all local, regional, and national regulations for chemical waste disposal.[6][7]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container and disposed of accordingly.[8]
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
